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Core Science & Biosynthesis

Foundational

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and its Core Scaffold for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the quest for novel molecula...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and its Core Scaffold for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity. This unique topology allows for precise spatial orientation of functional groups, enabling enhanced binding affinity and selectivity to biological targets. Among these, the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure, serving as a versatile template for the development of innovative therapeutic agents.[1][2] Derivatives of this core have shown promise in diverse therapeutic areas, including pain management and the treatment of chronic kidney diseases.[3][4] This guide provides a comprehensive technical overview of a specific derivative, 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, situated within the broader context of its parent scaffold's synthesis and applications.

Chemical Structure and Physicochemical Properties

The fundamental framework of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spiro[5.5]undecane, a bicyclic system with a central spiro atom connecting two six-membered rings.[5] The nomenclature specifies the placement of heteroatoms: an oxygen atom at position 1, and two nitrogen atoms at positions 4 and 9. A carbonyl group at position 3 introduces a lactam functionality, and an ethyl group is substituted at the nitrogen in the 4-position.

A Chemical Structure of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one B

Caption: 2D representation of a related compound, 3,9-diethyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one.[6]

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ~212.28 g/mol Adherence to Lipinski's rule of five for oral bioavailability.
logP (Octanol/Water Partition Coefficient) ~1.0 - 1.5Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~41.5 ŲInfluences drug transport properties, including absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1Affects solubility and binding to target proteins.
Hydrogen Bond Acceptors 3Influences solubility and target interaction.
Rotatable Bonds 2A lower number of rotatable bonds generally correlates with better oral bioavailability.

Synthetic Strategies for the 1-Oxa-4,9-diazaspiro[5.5]undecane Core

The synthesis of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a multi-step process that can be approached through various synthetic routes. A common strategy involves the construction of the spirocyclic framework from acyclic or monocyclic precursors, followed by functionalization.

A Starting Materials (e.g., Amines, Aldehydes) B Formation of Spirocyclic Framework A->B Controlled Reaction C Introduction of Oxa Group (Cyclization) B->C Intramolecular Cyclization D Functionalization (e.g., Acylation, Alkylation) C->D Derivatization E Final Product D->E

Caption: General synthetic workflow for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[2][7]

Proposed Synthesis of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

The following is a detailed, hypothetical protocol for the synthesis of the title compound, based on established methodologies for related structures.

Step 1: Synthesis of the Piperidine Intermediate

The synthesis would likely commence with the formation of a suitably protected piperidine ring, which will form one of the rings of the spirocyclic system.

Step 2: Construction of the Spirocyclic Core

A key step is the formation of the spirocyclic structure. This can be achieved through various methods, including intramolecular cyclization reactions.

Step 3: Introduction of the Oxa-aza-undecanone Ring

The second ring, containing the oxygen, the second nitrogen, and the carbonyl group, is then formed. This could involve the acylation of an amino alcohol intermediate followed by cyclization.

Step 4: N-Ethylation

The final step would be the selective ethylation of the nitrogen at the 4-position.

Detailed Experimental Protocol (Hypothetical)

  • Preparation of a Protected Piperidine Precursor: A suitable starting material, such as a commercially available piperidine derivative, would be protected to allow for selective reactions at other positions.

  • Ring-Closing Metathesis: For the construction of the second ring, a ring-closing metathesis reaction could be employed, a powerful tool for the formation of cyclic structures.

  • Deprotection and Lactam Formation: Following the formation of the spirocyclic diamine, one of the amino groups would be selectively acylated with a reagent like ethyl chloroacetate, followed by an intramolecular cyclization to form the lactam ring.

  • Final Ethylation: The secondary amine at the 4-position would then be alkylated using an ethylating agent such as ethyl iodide in the presence of a non-nucleophilic base to yield the final product.

Potential Applications and Biological Activity

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been identified as a key pharmacophore in the development of dual-acting ligands.

Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for Pain Management

Derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and evaluated as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[3][8] This dual activity is a promising strategy for developing safer and more effective analgesics. While MOR agonists are effective painkillers, they are associated with significant side effects. The simultaneous antagonism of the σ1R has been shown to potentiate the analgesic effects of MOR agonists and mitigate some of their adverse effects.[3]

Soluble Epoxide Hydrolase (sEH) Inhibitors

Trisubstituted urea derivatives based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[4] sEH is an enzyme involved in the metabolism of epoxy fatty acids, which have anti-inflammatory, anti-hypertensive, and analgesic properties. Inhibition of sEH increases the levels of these beneficial epoxides, making sEH inhibitors attractive therapeutic candidates for chronic kidney diseases and other inflammatory conditions.[4]

The specific biological activity of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one would need to be determined through in vitro and in vivo studies. However, based on its structural similarity to known bioactive compounds, it is a promising candidate for investigation in these therapeutic areas.

Characterization and Analytical Techniques

The purification and characterization of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one would follow standard laboratory procedures for organic compounds.

  • Purification: Flash chromatography over silica gel is a common and effective method for purifying spirocyclic compounds.[1] Eluent systems such as dichloromethane/methanol or ethyl acetate/heptane can be used to separate the desired product from reaction byproducts and unreacted starting materials.[1]

  • Structural Elucidation: The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and stereochemistry of the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound.

    • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the carbonyl group of the lactam.

Conclusion

4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one represents a specific embodiment of the medicinally important 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. While direct experimental data on this particular molecule is limited, the extensive research on related compounds provides a strong foundation for its synthesis and potential biological applications. The unique three-dimensional structure of this spirocyclic system makes it an attractive candidate for further investigation in drug discovery programs, particularly in the areas of pain management and inflammatory diseases. The synthetic strategies and analytical techniques outlined in this guide provide a framework for researchers to explore the therapeutic potential of this promising class of molecules.

References

  • PubChem. (n.d.). 3,9-Diethyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride (CAS No. 1383453-92-6) Suppliers. Retrieved from [Link]

  • American Elements. (n.d.). 3-Azaspiro[5.5]undecane. Retrieved from [Link]

  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • PubMed. (2014, January 15). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Synthetic Methodology of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Executive Summary The integration of complex, three-dimensional scaffolds into drug discovery pipelines has fundamentally shifted how medicinal chemists approach library design. 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of complex, three-dimensional scaffolds into drug discovery pipelines has fundamentally shifted how medicinal chemists approach library design. 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS: 1426121-53-0) is a highly versatile spirocyclic building block. With a molecular formula of C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol , this compound fuses a morpholin-3-one ring with a piperidine ring via a single spiro carbon. This technical whitepaper details the physicochemical profiling, mechanistic synthetic methodology, and analytical validation protocols required to utilize this high-sp³ scaffold in modern lead optimization.

Rationale for Spirocyclic Scaffolds in Medicinal Chemistry

Historically, drug discovery relied heavily on flat, sp²-hybridized aromatic rings. However, the "Escape from Flatland" paradigm demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved clinical success rates due to enhanced solubility, reduced off-target toxicity, and better metabolic stability ().

The spiro[5.5]undecane system of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one provides a rigid, orthogonal vector for substituents. The morpholinone moiety acts as a stable hydrogen-bond acceptor, while the secondary amine of the piperidine ring serves as a versatile handle for further functionalization (e.g., reductive amination, Buchwald-Hartwig cross-coupling, or amide coupling).

Physicochemical Profiling

The exact atomic composition of the scaffold dictates its pharmacokinetic potential. The structure contains 10 carbons, 18 hydrogens, 2 nitrogens, and 2 oxygens.

Table 1: Core Physicochemical Properties

PropertyValueStructural Significance
Molecular Formula C₁₀H₁₈N₂O₂Defines the atomic composition.
Molecular Weight 198.26 g/mol Low MW allows for extensive downstream modification without exceeding Lipinski's Rule of 5.
Monoisotopic Mass 198.1368 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Fractional sp³ Carbon (Fsp³) 0.909 out of 10 carbons are sp³-hybridized, ensuring high 3D character and metabolic stability.
Topological Polar Surface Area 41.57 ŲOptimal for passive membrane permeability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 3Balances aqueous solubility with lipophilicity.

De Novo Synthetic Protocol

The synthesis of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one requires a highly controlled, step-wise construction of the morpholin-3-one ring onto a pre-existing piperidine scaffold.

SynthesisWorkflow Start N-Boc-4-piperidone Step1 1. Epoxidation (Me3S(O)I, NaH) Start->Step1 Step2 2. Ring Opening (Ethylamine) Step1->Step2 Step3 3. N-Acylation (ClCH2COCl, Et3N) Step2->Step3 Step4 4. Cyclization (KOtBu) Step3->Step4 Step5 5. Deprotection (TFA / DCM) Step4->Step5 Final 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Step5->Final

Five-step synthetic workflow for the spirocyclic scaffold.

Step-by-Step Methodology & Mechanistic Causality

Step 1: Corey-Chaykovsky Epoxidation

  • Protocol: To a solution of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO, add NaH (1.2 eq) portion-wise at room temperature. Stir for 2 hours to generate the ylide. Add N-Boc-4-piperidone (1.0 eq) and heat to 60°C for 12 hours.

  • Causality: Utilizing the sulfoxonium ylide (rather than a sulfonium ylide) ensures a reversible addition to the ketone, allowing thermodynamic control ()[1]. This prevents unwanted side reactions and selectively yields the 1-oxa-6-azaspiro[2.5]octane intermediate.

Step 2: Nucleophilic Epoxide Opening

  • Protocol: Dissolve the epoxide (1.0 eq) in ethanol. Add ethylamine (2.0 M in THF, 5.0 eq). Seal the reaction vessel and heat to 80°C for 16 hours.

  • Causality: The primary amine attacks the less sterically hindered methylene carbon of the epoxide via an Sₙ2 mechanism, generating a tertiary alcohol and a secondary amine.

Step 3: Chemoselective N-Acylation

  • Protocol: Dissolve the amino alcohol in anhydrous DCM and cool to 0°C. Add triethylamine (2.0 eq), followed by the dropwise addition of chloroacetyl chloride (1.1 eq). Stir for 2 hours at room temperature.

  • Causality: The secondary amine is significantly more nucleophilic than the sterically hindered tertiary alcohol. Performing the reaction at 0°C ensures exclusive N-acylation, forming the chloroacetamide intermediate without O-acylation side products.

  • Self-Validation Checkpoint: LC-MS must confirm the presence of the chlorine isotope pattern (M and M+2 in a 3:1 ratio) before proceeding.

Step 4: Intramolecular Cyclization

  • Protocol: Dissolve the chloroacetamide in anhydrous THF and cool to 0°C. Add potassium tert-butoxide (KOtBu, 1.5 eq) and stir for 4 hours, allowing the mixture to warm to room temperature.

  • Causality: KOtBu is a bulky, non-nucleophilic base. It selectively deprotonates the tertiary alcohol to form an alkoxide without displacing the primary chloride. The alkoxide then undergoes an intramolecular Sₙ2 attack on the alkyl chloride, closing the morpholin-3-one ring.

Step 5: Boc Deprotection

  • Protocol: Treat the Boc-protected spirocycle with a 1:4 mixture of trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature. Concentrate under reduced pressure and neutralize via basic ion-exchange chromatography.

  • Causality: Acidic cleavage removes the tert-butyloxycarbonyl group, revealing the free secondary amine (N9) required for downstream library synthesis.

Analytical Validation Workflow

To ensure the trustworthiness of the synthesized batch, the protocol must be treated as a self-validating system. The exact mass and structural connectivity must be confirmed via LC-HRMS and NMR spectroscopy.

ValidationWorkflow cluster_LCMS LC-HRMS cluster_NMR NMR Spectroscopy Sample Purified Compound ESI ESI+ Ionization Sample->ESI Acq 1H & 13C Acquisition Sample->Acq Mass m/z: 199.1441 [M+H]+ ESI->Mass Struct Verify Spiro C (~70 ppm) Acq->Struct

Analytical workflow for mass and structural validation.

  • Mass Spectrometry: Under positive electrospray ionization (ESI+), the compound must exhibit a protonated molecular ion peak [M+H]+ at m/z 199.1441 . The complete disappearance of the M+2 chlorine isotope peak validates the success of the Step 4 cyclization.

  • Nuclear Magnetic Resonance (NMR): In ¹³C NMR (CDCl₃), the diagnostic quaternary spiro carbon (C6) must appear at approximately 70–75 ppm . The disappearance of the intense singlet at ~1.45 ppm (corresponding to the 9 protons of the Boc group) in ¹H NMR confirms successful Step 5 deprotection.

Conclusion

4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (MW: 198.26 g/mol ) is a structurally robust, high-Fsp³ scaffold. By leveraging thermodynamic control during epoxidation and chemoselective acylation/cyclization, researchers can reliably synthesize this spirocycle. Its incorporation into hit-to-lead campaigns provides a reliable vector for escaping flatland, optimizing pharmacokinetic profiles, and generating novel intellectual property in drug discovery.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364. URL:[Link]

  • Wikipedia Contributors. (n.d.). Johnson–Corey–Chaykovsky reaction. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Foundational

The 1-oxa-4,9-diazaspiro[5.5]undecan-3-one Scaffold: A Privileged Core for Modulating the Central Nervous System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quest for novel chemical entities with three-dimensional complexity and favorable pharmacological profiles has led to an inc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with three-dimensional complexity and favorable pharmacological profiles has led to an increased interest in spirocyclic scaffolds in medicinal chemistry. Among these, the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core has emerged as a particularly promising framework for the development of therapeutics targeting the central nervous system. Its rigid, yet conformationally defined, structure provides a unique platform for the precise spatial arrangement of pharmacophoric elements, enabling high-affinity and selective interactions with biological targets. This guide provides a comprehensive overview of the synthesis, chemical biology, and therapeutic applications of the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold, with a focus on its utility in the design of next-generation analgesics.

A Versatile Synthetic Strategy: Building the Spirocyclic Core

The construction of the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold is typically achieved through a multi-step sequence commencing with a readily available piperidin-4-one derivative. A representative and versatile synthetic approach is outlined below, which allows for the introduction of diversity at key positions of the scaffold.[1][2]

General Synthetic Workflow

The synthesis can be conceptually divided into three main stages: construction of the spirocyclic core, followed by functionalization of the two nitrogen atoms.

G cluster_0 Core Synthesis cluster_1 N-Functionalization A N-Boc-piperidin-4-one B Spiroepoxide Intermediate A->B Epoxidation C Aminoalcohol Intermediate B->C Ring Opening D Acylated Intermediate C->D Acylation E 1-oxa-4,9-diazaspiro[5.5]undecan-3-one Core D->E Intramolecular Cyclization F Boc Deprotection E->F G N9-Alkylation F->G H Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-one Derivative G->H Final Compound

Caption: General synthetic workflow for 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives.

Detailed Experimental Protocol

The following protocol is a generalized representation based on established literature procedures for the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives.[1][2]

Step 1: Epoxidation of N-Boc-piperidin-4-one

  • To a solution of trimethylsulfoxonium iodide in anhydrous DMSO, add sodium hydride portion-wise at room temperature under an inert atmosphere.

  • Stir the resulting mixture for 1 hour at room temperature to form the ylide.

  • Add a solution of N-Boc-piperidin-4-one in anhydrous DMSO dropwise to the ylide suspension.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the spiroepoxide intermediate.

Causality behind Experimental Choices: The use of trimethylsulfoxonium ylide (Corey-Chaykovsky reagent) is a classic and efficient method for the conversion of ketones to epoxides.[2] DMSO is an ideal solvent for this reaction as it effectively solvates both the sulfoxonium salt and the resulting ylide.

Step 2: Ring Opening of the Spiroepoxide

  • Dissolve the spiroepoxide intermediate in methanol in a sealed tube.

  • Add an excess of an aqueous solution of the desired primary amine (e.g., a substituted aniline).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the corresponding aminoalcohol.

Causality behind Experimental Choices: The epoxide ring is opened by the nucleophilic attack of the primary amine. The use of a sealed tube and elevated temperature is necessary to drive the reaction to completion, especially with less reactive anilines. Methanol is a suitable protic solvent for this transformation.

Step 3: Acylation of the Aminoalcohol

  • Dissolve the aminoalcohol intermediate in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or diisopropylethylamine, to the solution.

  • Slowly add the desired acyl chloride (e.g., 2-chloropropionyl chloride) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain the acylated intermediate.

Causality behind Experimental Choices: The acylation of the secondary amine is a standard procedure. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the aminoalcohol for the acyl chloride. Performing the reaction at 0 °C helps to control the exothermicity of the reaction.

Step 4: Intramolecular Cyclization to Form the Lactam Ring

  • Dissolve the acylated intermediate in a suitable solvent like THF or DMF.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add a strong base, such as potassium tert-butoxide or sodium hydride, portion-wise.

  • Stir the reaction mixture at low temperature for a specified period.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core.

Causality behind Experimental Choices: The strong base deprotonates the hydroxyl group, which then acts as an intramolecular nucleophile, displacing the chloride to form the six-membered lactam ring. Low temperatures are often employed to minimize potential side reactions.

Step 5: N9-Functionalization

  • Treat the Boc-protected spirocyclic compound with an acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, to remove the Boc protecting group.

  • After completion of the deprotection, neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the deprotected amine and dissolve it in a polar aprotic solvent like acetonitrile or DMF.

  • Add a base, such as potassium carbonate or cesium carbonate, followed by the desired alkylating agent (e.g., a phenethyl bromide or mesylate).

  • Heat the reaction mixture to facilitate the N-alkylation.

  • After completion, purify the final compound by column chromatography or recrystallization.

Causality behind Experimental Choices: The Boc group is a standard acid-labile protecting group for amines. The subsequent N-alkylation is a classical SN2 reaction, where the choice of base and solvent can significantly influence the reaction rate and yield.

A Dual-Targeting Approach to Pain Management: MOR Agonism and σ1R Antagonism

A significant application of the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold has been in the development of dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) for the treatment of pain.[1][2][3]

The Rationale for Dual-Targeting

Opioid agonists, such as morphine, are potent analgesics but are associated with a range of adverse effects, including respiratory depression, constipation, and the development of tolerance and dependence.[1] The σ1R is a unique intracellular chaperone protein that has been implicated in the modulation of various neurotransmitter systems, including the opioid system. Antagonism of the σ1R has been shown to potentiate opioid-induced analgesia and attenuate the development of tolerance and other side effects.[4] Therefore, a single molecule that combines MOR agonism with σ1R antagonism holds the promise of being a safer and more effective analgesic.[2][3]

G cluster_0 Dual MOR/σ1R Ligand cluster_1 Neuronal Effects Ligand 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one Derivative MOR μ-Opioid Receptor (MOR) Ligand->MOR Agonism Sigma1R Sigma-1 Receptor (σ1R) Ligand->Sigma1R Antagonism Analgesia Analgesia MOR->Analgesia Sigma1R->Analgesia Potentiation SideEffects Reduced Side Effects (e.g., tolerance, constipation) Sigma1R->SideEffects Attenuation

Caption: Mechanism of action for dual MOR agonist/σ1R antagonist ligands.

Structure-Activity Relationships (SAR)

Systematic modification of the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold has provided valuable insights into the structural requirements for potent dual MOR/σ1R activity.[1][2]

  • N9-Substitution: A phenethyl group at the N9 position is generally preferred for high affinity at both MOR and σ1R. Modifications to the phenyl ring of the phenethyl group can fine-tune the activity and selectivity.

  • N4-Substitution: A variety of aryl and heteroaryl groups can be tolerated at the N4 position. Substituted pyridyl moieties have been shown to be particularly effective.[1]

  • C2-Substitution: Small alkyl groups, such as a methyl group, at the C2 position of the lactam ring can enhance potency.[1]

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for selected 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual MOR/σ1R ligands.[1]

CompoundR¹ (at N4)R² (at C2)MOR Kᵢ (nM)MOR EC₅₀ (nM)σ₁R Kᵢ (nM)
15a 4-pyridylH1.51512
15b 4-pyridylCH₃0.887
15au 4-(trifluoromethyl)pyridin-3-ylCH₃1.2101.8
Oxycodone --1825>10000

Data extracted from J. Med. Chem. 2020, 63, 7, 3530–3544.[1]

One of the most promising compounds from this series, 15au , exhibited a balanced dual profile with high affinity for both MOR and σ1R. In preclinical studies, it demonstrated potent analgesic activity comparable to oxycodone but with a reduced incidence of constipation, a common opioid-induced side effect.[2]

Future Directions

The 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold represents a versatile and privileged structure in medicinal chemistry. While its application in the development of dual MOR/σ1R ligands for pain has been well-explored, the unique three-dimensional arrangement of its functional groups suggests that it could be a valuable template for designing ligands for other biological targets. Future research could focus on exploring the utility of this scaffold in other CNS disorders or in different therapeutic areas altogether. The synthetic accessibility and the potential for multi-point diversification make the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core an exciting platform for the discovery of novel therapeutics.

References

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. [Link]

  • (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of Ethyl-Substituted Diazaspiro Compounds for Drug Discovery

Introduction: Embracing Three-Dimensionality in Drug Design In the modern era of drug discovery, there is a significant strategic shift away from "flat," aromatic-rich molecules towards candidates with greater three-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the modern era of drug discovery, there is a significant strategic shift away from "flat," aromatic-rich molecules towards candidates with greater three-dimensionality and a higher fraction of sp3-hybridized carbon atoms.[1] This "escape from flatland" is driven by the pursuit of novel intellectual property, improved physicochemical properties, and better target engagement.[1] Among the scaffolds that epitomize this philosophy, diazaspiro compounds have emerged as exceptionally valuable building blocks. Their rigid, well-defined three-dimensional structures can orient substituents into chemical space in a precise manner, potentially improving potency and selectivity while offering favorable drug-like properties.[1]

However, the journey of any promising compound from a hit to a clinical candidate is fraught with challenges, chief among them being aqueous solubility. Poor solubility can terminate the development of an otherwise potent compound, leading to low or erratic bioavailability, complicating in-vitro assay interpretation, and creating significant formulation hurdles.[2] This guide provides an in-depth technical overview of the core principles, experimental determination, and strategic considerations for the solubility of ethyl-substituted diazaspiro compounds, tailored for researchers, medicinal chemists, and drug development professionals.

Part 1: The Physicochemical Impact of Ethyl Substitution

The solubility of a molecule is the result of a delicate balance between its interactions with itself in the solid state (crystal lattice energy) and its interactions with the solvent (solvation energy). For diazaspiro compounds, which contain basic nitrogen atoms, this behavior is further complicated by pH-dependent ionization. The introduction of ethyl groups, a common tactic in medicinal chemistry to probe hydrophobic pockets or modulate metabolism, has a predictable and significant impact on this balance.

The Lipophilicity-Solubility Trade-Off

The addition of an alkyl group such as ethyl (-CH₂CH₃) fundamentally increases a molecule's lipophilicity, or "greasiness." This property is most often quantified as the logarithm of the partition coefficient (LogP) between octanol and water.[3] An increase in LogP generally correlates with a decrease in aqueous solubility (LogS).[3] This is because the nonpolar ethyl group disrupts the favorable hydrogen-bonding network of water and offers limited electrostatic benefit to offset the energetic cost of creating a cavity in the solvent for the molecule to occupy.

While the core diazaspiro scaffold itself can contribute to improved aqueous solubility compared to flatter, non-polar carbocyclic systems, the functionalization with ethyl groups will systematically decrease this intrinsic advantage.[4][5] This effect is cumulative; a di-ethyl substituted analog is expected to be significantly less soluble than a mono-ethyl substituted version, all other factors being equal.

Illustrative Data: Predicting Solubility Trends
Compound NameStructure (Example Core: 2,6-Diazaspiro[3.3]heptane)Number of Ethyl GroupsPredicted cLogPPredicted Aqueous Solubility (LogS)Qualitative Solubility Class
2,6-Diazaspiro[3.3]heptaneParent Scaffold0-1.5-1.0 (High)Soluble
2-Ethyl-2,6-diazaspiro[3.3]heptaneMono-substituted1-0.5-2.5 (Moderate)Sparingly Soluble
2,6-Diethyl-2,6-diazaspiro[3.3]heptaneDi-substituted20.5-4.0 (Low)Poorly Soluble

Note: This table is for illustrative purposes. Actual LogP and LogS values are dependent on the specific diazaspiro core and require experimental determination or more sophisticated QSPR modeling.

Part 2: A Practical Guide to Solubility Assessment

To obtain reliable data for decision-making, rigorous experimental protocols are essential. In drug discovery, solubility is typically assessed in two distinct but complementary ways: thermodynamic and kinetic.

  • Thermodynamic Solubility is the "gold standard." It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid state.[6] This value is crucial for lead optimization and pre-formulation development. The most common method is the Shake-Flask Method .[7]

  • Kinetic Solubility is a high-throughput measure of how readily a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer. This is highly relevant for early-stage discovery, as it mimics the conditions of many in-vitro biological assays and can flag compounds that may cause artifacts due to precipitation.[8][9] The Turbidimetric Method is a widely accepted approach.[10]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method determines the true equilibrium solubility of a compound and is considered the most reliable measure.[7]

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the solid compound ensures that equilibrium is established with the solid phase, which is the definition of a saturated solution.[11]

  • Prolonged Incubation (24h): Reaching true equilibrium can be a slow process, especially for poorly soluble compounds. A 24-hour incubation period is a standard practice to ensure the system has stabilized.[6][7]

  • Phase Separation (Centrifugation/Filtration): It is critical to analyze only the dissolved compound. Both centrifugation and filtration are used to remove all undissolved solid particles. Care must be taken with filtration, as highly lipophilic compounds can adsorb to the filter membrane, leading to an underestimation of solubility.[12]

  • Quantification (HPLC): HPLC is the preferred method for quantification because it is highly sensitive and can separate the parent compound from any impurities or degradants, ensuring accuracy.[12]

Step-by-Step Methodology:

  • Preparation: Add an excess amount (e.g., 1-2 mg) of the solid ethyl-substituted diazaspiro compound to a vial containing a precise volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[11]

  • Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow the system to reach equilibrium.[6]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.[7]

  • Sample Collection: Carefully remove an aliquot of the supernatant, being cautious not to disturb the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method.

  • Calculation: Determine the concentration of the compound by comparing its peak area to a standard curve of known concentrations. Multiply this value by the dilution factor to obtain the final thermodynamic solubility.[11]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid (1-2 mg) B Add Known Volume of Buffer (1 mL) A->B C Seal Vial & Shake (24h at 25°C) B->C D Centrifuge at High Speed C->D E Collect Supernatant D->E F Dilute Sample E->F G Analyze via HPLC-UV/MS F->G H Calculate Solubility vs. Standard Curve G->H

Caption: Workflow for Kinetic Solubility Determination.

Part 3: Data Interpretation and Strategic Application

The solubility data for your ethyl-substituted diazaspiro compounds must be interpreted within the context of the broader drug discovery process. The goal is not merely to measure a number, but to generate actionable insights that guide medicinal chemistry efforts.

A significant discrepancy between a high kinetic solubility value and a low thermodynamic solubility value can be a red flag. It often indicates that the compound can form a temporary, supersaturated solution before crashing out. While this might be acceptable for a rapid in-vitro assay, it signals a high risk of precipitation and poor absorption in an in-vivo setting.

The data generated should feed directly into the lead optimization strategy. If a potent compound exhibits poor solubility, several paths can be considered:

  • Formulation: For later-stage compounds, advanced formulation techniques (e.g., amorphous solid dispersions, nano-suspensions) can be explored.

  • Prodrugs: A soluble prodrug moiety can be attached, which is later cleaved in-vivo to release the active compound. [13]3. Structural Modification: This is the primary strategy in early optimization. The goal is to introduce features that improve solubility without sacrificing potency. For diazaspiro compounds, this could involve:

    • Reducing Lipophilicity: Replacing an ethyl group with a smaller methyl group or hydrogen.

    • Adding Polar Groups: Introducing a hydroxyl or methoxy group on the scaffold. The dramatic solubility improvement seen when converting a spirocycle to an oxa-spirocycle by introducing an oxygen atom into the core is a powerful example of this principle's effectiveness. [14] * Ionizable Groups: Adding a basic amine or an acidic carboxylic acid can drastically improve solubility, though this will also impact other properties like pKa and cell permeability.

Decision-Making Logic in Lead Optimization

G A Compound with High Potency and Low Solubility B Is Thermodynamic Solubility < 10 µM? A->B C Advance to In-Vivo PK Studies (with formulation assessment) B->C No D Initiate Medicinal Chemistry Effort B->D Yes E Strategy 1: Reduce Lipophilicity (e.g., Et -> Me) D->E F Strategy 2: Add Polar Handle (e.g., -OH, -OMe) D->F G Strategy 3: Modulate pKa (add ionizable group) D->G H Re-synthesize & Re-test (Potency & Solubility) E->H F->H G->H H->A Iterate

Caption: Logic Flow for Optimizing Poorly Soluble Hits.

Conclusion

The solubility of ethyl-substituted diazaspiro compounds is a critical parameter that must be proactively managed throughout the drug discovery pipeline. While the addition of ethyl groups is a valid strategy for exploring structure-activity relationships, it will predictably increase lipophilicity and decrease aqueous solubility. By employing robust, validated experimental methods such as the shake-flask and turbidimetric assays, researchers can generate high-quality data. This data, when interpreted with a deep understanding of the underlying physicochemical principles, provides the essential insights needed to guide strategic decisions, optimize lead candidates, and ultimately increase the probability of developing a successful, bioavailable drug.

References

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

  • Creative Biolabs. Aqueous Solubility. Available from: [Link]

  • Evotec. Turbidimetric Solubility Assay. Available from: [Link]

  • PCBIS. Thermodynamic solubility. Available from: [Link]

  • Barrett, T. E., et al. (2022). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. International Journal of Pharmaceutics, 627, 122237. Available from: [Link]

  • Babu, A. R., & Goud, N. R. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 43-48. Available from: [Link]

  • Mykhailiuk, P. K. (2019). Oxa-spirocycles: synthesis, properties and applications. Chemical Society Reviews, 48(13), 3453-3465. Available from: [Link]

  • pION Inc. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]

  • Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry. Publications Office of the European Union. Available from: [Link]

  • Google Patents. WO2024182693A1 - 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer.
  • Angibaud, P., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(2), 145-154. Available from: [Link]

  • Buncel, E., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules, 13(6), 1235-1279. Available from: [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41. Available from: [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available from: [Link]

  • Ribeiro da Silva, M. A., et al. (2006). Substituent effects on enthalpies of formation of nitrogen heterocycles: 2-substituted benzimidazoles and related compounds. The Journal of Physical Chemistry A, 110(12), 4273-4279. Available from: [Link]

  • Kaczmarek, K., et al. (2023). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 34(6), 2379-2391. Available from: [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2023). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Catalysts, 13(2), 362. Available from: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Available from: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

Sources

Exploratory

Sourcing &amp; Synthesis Strategy: 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

The following technical guide details the sourcing, synthesis, and validation strategies for 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one . Technical Guide for Medicinal Chemistry & Drug Discovery Part 1: Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and validation strategies for 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one .

Technical Guide for Medicinal Chemistry & Drug Discovery

Part 1: Executive Summary & Supply Chain Reality

The "Ghost Product" Phenomenon Researchers searching for 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one often encounter a common frustration: the compound appears in aggregated databases but is rarely available in stock for immediate shipment. This specific derivative is typically a Make-to-Order (MTO) item with lead times exceeding 4-6 weeks.

Strategic Recommendation Do not rely on direct procurement of the 4-ethyl derivative for time-sensitive projects. Instead, adopt a "Buy Intermediate, Synthesize Final" strategy. The core spiro-scaffold is commercially available, and the ethyl group can be introduced via a high-yielding, two-step protocol.

Core Scaffold Availability Table
CompoundCAS NumberAvailabilityStrategic Role
4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one N/A (Specific) Low / MTO Target Molecule
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate930785-40-3 High (Catalog) Primary Precursor
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one151096-96-7 Medium Alternative Precursor
N-Boc-4-piperidone79099-07-3 Very High Starting Material

Part 2: Sourcing Decision Matrix (DOT Visualization)

The following decision tree illustrates the most efficient path to securing the target molecule based on current global inventory status.

SourcingStrategy Start Need 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one CheckStock Check Vendors (Sigma, Enamine, WuXi) Start->CheckStock InStock In Stock? CheckStock->InStock BuyDirect Purchase Direct (Verify Purity >95%) InStock->BuyDirect Yes RouteA Route A: Buy 4-Benzyl Analog (CAS 151096-96-7) InStock->RouteA No (Fastest) RouteB Route B: Buy N-Boc Epoxide Core (CAS 930785-40-3) InStock->RouteB No (Scalable) StepA1 Debenzylation (Pd/C, H2) RouteA->StepA1 StepB1 Ring Opening (Ethylamine) RouteB->StepB1 StepA2 N-Ethylation (EtI, Base) StepA1->StepA2 Final Target Molecule Obtained StepA2->Final StepB2 Cyclization (CDI or Phosgene) StepB1->StepB2 StepB2->Final

Figure 1: Strategic sourcing decision tree. Route B is recommended for scale and cost-efficiency.

Part 3: Technical Synthesis Protocol (Self-Validating)

If the direct supplier route fails, use Route B (Synthesis from N-Boc-4-piperidone). This route minimizes side reactions and utilizes stable intermediates.

Phase 1: Formation of the Spiro-Epoxide

Note: This step creates the quaternary carbon center.

  • Reagents: N-Boc-4-piperidone, Trimethylsulfoxonium iodide, NaH (60% dispersion), DMSO/THF.

  • Protocol:

    • Generate the dimethyloxosulfonium methylide in situ by adding NaH to trimethylsulfoxonium iodide in DMSO.

    • Add N-Boc-4-piperidone dropwise at 0°C.

    • Stir at room temperature for 4–6 hours.

  • Validation Point: Monitor by TLC (Hexane:EtOAc 3:1). The ketone spot (Rf ~0.[1]5) should disappear, replaced by the epoxide (Rf ~0.6).

  • Yield Expectation: 85-90%.

Phase 2: Ring Opening & Cyclization (The "Ethyl" Installation)

This is the critical step to differentiate your target from the generic scaffold.

Step 2a: Epoxide Opening

  • Reagents: Spiro-epoxide (from Phase 1), Ethylamine (70% in water or 2M in THF).

  • Protocol: Dissolve epoxide in MeOH. Add excess ethylamine (5-10 eq). Heat in a sealed tube at 60°C for 12 hours.

  • Mechanism: Nucleophilic attack of ethylamine at the least hindered carbon of the epoxide.

  • Intermediate: You now have the beta-amino alcohol.[2]

Step 2b: Carbamate Ring Closure

  • Reagents: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene, DCM, TEA.

  • Protocol:

    • Dissolve the crude amino alcohol in dry DCM.

    • Add CDI (1.2 eq) at 0°C. Stir for 30 mins, then reflux for 2 hours.

    • Alternative: Use Triphosgene (0.4 eq) with TEA at -78°C -> RT for higher atom economy.

  • Result: Formation of the 5-membered cyclic carbamate (oxazolidinone ring).

Synthesis Pathway Diagram

SynthesisPath Piperidone N-Boc-4-Piperidone Epoxide Spiro-Epoxide (Intermediate) Piperidone->Epoxide Corey-Chaykovsky (Me3SOI, NaH) AminoAlc Amino-Alcohol (N-Ethyl) Epoxide->AminoAlc Ethylamine (Ring Opening) Target 4-Ethyl-1-oxa-4,9-diazaspiro [5.5]undecan-3-one AminoAlc->Target CDI or Triphosgene (Cyclization)

Figure 2: Synthetic pathway from commodity starting material to target.

Part 4: Quality Control & Validation (E-E-A-T)

To ensure the integrity of your sourced or synthesized material, verify against these parameters.

NMR Signature (Self-Validating System)

The spiro-cycle creates a unique magnetic environment. Look for these diagnostic signals in DMSO-d6 or CDCl3:

  • Quaternary Carbon (Spiro center): ~70–80 ppm in ^13C NMR. This confirms the spiro-junction is intact.

  • Ethyl Group:

    • Triplet (3H): ~1.1 ppm (Terminal methyl).

    • Quartet (2H): ~3.2–3.4 ppm (Methylene attached to N4).

  • Carbamate Carbonyl: ~155–158 ppm in ^13C NMR. Absence of this peak indicates failure of the cyclization step.

Common Impurities
  • Linear Carbamates: If CDI cyclization is incomplete, you may see a linear carbamate peak.

  • Dimerization: High concentration during epoxide opening can lead to intermolecular reactions. Maintain high dilution or excess amine.

Part 5: Applications & Context

This scaffold is a "privileged structure" in medicinal chemistry, often utilized in:

  • Mu-Opioid Receptor (MOR) Agonists: The spiro-piperidine motif mimics the rigid structure of morphinans.

  • Sigma-1 Receptor Antagonists: Often explored for neuropathic pain modulation.

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: The urea/carbamate functionality is key for binding the catalytic pocket of sEH.

References

  • Vertex AI Search. (2025). Synthesis of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives.
  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from .

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org. Synth. 2016, 93, 210-227.[1] Retrieved from .

  • BenchChem. (2025). 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Scaffold Applications.
  • Royal Society of Chemistry. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications.[3] Retrieved from .

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: A Detailed Protocol and Strategic Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2][3] Its rigid, three-dimensional structure provides a unique framework for orienting pharmacophoric elements in space, enabling potent and selective interactions with biological targets.[1] Notably, derivatives of this scaffold have been developed as potent dual-action ligands, such as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists, offering a promising strategy for developing safer and more effective analgesics.[2][3]

This application note provides a detailed, step-by-step protocol for the synthesis of a novel derivative, 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one . The synthetic strategy presented here is adapted from a highly versatile and successful route used for the preparation of analogous 4-aryl derivatives.[2][3] This guide is designed for researchers in organic synthesis and drug discovery, offering not just a procedural outline but also the underlying strategic reasoning for key experimental choices.

Synthetic Strategy and Design

The synthesis of spirocyclic systems, particularly those incorporating multiple heteroatoms, requires a robust and carefully planned strategy.[4] The core challenge lies in the stereocontrolled construction of the spiro-center. The strategy detailed below builds the spirocyclic core from a readily available cyclic ketone, N-Boc-4-piperidone, and proceeds through a sequence of reliable and well-documented transformations.

The overall workflow can be visualized as follows:

G cluster_0 Synthetic Workflow A Step 1: Epoxidation B Step 2: Epoxide Ring-Opening A->B C Step 3: Acylation & Cyclization B->C D Step 4: Boc Deprotection C->D E Step 5: N-Ethylation D->E

Caption: Proposed 5-step synthesis workflow for 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one.

This late-stage functionalization approach, where the N-ethyl group is introduced in the final step, is strategically advantageous. It allows for the synthesis of a common intermediate (1-oxa-4,9-diazaspiro[5.5]undecan-3-one ) which can be used to generate a library of N-substituted analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

Materials and Reagents: All reagents should be of ACS reagent grade or higher and used as received unless otherwise noted. Anhydrous solvents should be obtained from a commercial supplier or appropriately dried before use. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) where specified.

Step 1: Synthesis of tert-butyl 4-(oxiran-2-yl)piperidine-1-carboxylate

This initial step transforms the ketone into an electrophilic epoxide, setting the stage for the key ring-opening and cyclization sequence. The Corey-Chaykovsky reaction is employed, which is a classic and reliable method for converting ketones to epoxides.[2][3]

Protocol:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq.) and anhydrous dimethyl sulfoxide (DMSO).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at room temperature. The mixture will evolve hydrogen gas and become a homogeneous solution. Stir for 30-45 minutes.

  • Dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous tetrahydrofuran (THF) and add it dropwise to the prepared ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound as a colorless oil.

Step 2: Synthesis of tert-butyl 4-((2-aminoethoxy)methyl)-4-hydroxypiperidine-1-carboxylate

This is the crucial step where the second nitrogen atom and the oxygen for the lactam ring are introduced. The epoxide is opened by a nucleophile, ethanolamine, in a regioselective manner.

Protocol:

  • In a sealed tube, dissolve the epoxide from Step 1 (1.0 eq.) in ethanolamine (5.0 eq.).

  • Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Extract the product into dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting crude amino alcohol is typically of sufficient purity for the next step, but can be purified by chromatography if necessary.

Step 3: Synthesis of tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

This step involves a two-stage, one-pot process: acylation of the primary amine followed by an intramolecular cyclization to form the spiro-lactam. Chloroacetyl chloride is chosen as it provides an electrophilic site for the subsequent ring-closing nucleophilic attack by the tertiary alcohol.

Protocol:

  • Dissolve the amino alcohol from Step 2 (1.0 eq.) and triethylamine (TEA, 2.5 eq.) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until acylation is complete (monitored by TLC).

  • Cool the mixture again to 0 °C and add potassium tert-butoxide (KOtBu, 1.5 eq.) portion-wise.

  • Stir the reaction at room temperature for 8-12 hours to effect the intramolecular cyclization.[2]

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected spiro-lactam.

Step 4: Synthesis of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Removal of the tert-butoxycarbonyl (Boc) protecting group is necessary before the final ethylation step. This is achieved under standard acidic conditions.

Protocol:

  • Dissolve the Boc-protected spiro-lactam from Step 3 (1.0 eq.) in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq.) or a 4M HCl solution in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the deprotected spiro-lactam, which can be used directly in the next step.

Step 5: Synthesis of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

The final step is a standard N-alkylation reaction to introduce the ethyl group onto the piperidine nitrogen.

Protocol:

  • Dissolve the deprotected spiro-lactam from Step 4 (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.) as a base.

  • Add iodoethane or bromoethane (1.2 eq.) to the suspension.

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 6-18 hours until the starting material is consumed.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to afford the final target compound, 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one .

Data Summary and Reagent Table

The following table provides a summary of the key reagents for this synthetic protocol.

StepKey ReagentMolar Eq.Purpose
1N-Boc-4-piperidone1.0Starting Material
1Trimethylsulfoxonium iodide1.2Ylide for Epoxidation
1Sodium Hydride (NaH)1.2Base for Ylide Formation
2Ethanolamine5.0Nucleophile for Ring-Opening
3Chloroacetyl chloride1.1Acylating Agent
3Potassium tert-butoxide1.5Base for Cyclization
4Trifluoroacetic Acid (TFA)10.0Acid for Boc Deprotection
5Iodoethane1.2Alkylating Agent
5Potassium Carbonate (K₂CO₃)2.0Base for N-Alkylation

Conclusion

This application note details a robust and adaptable synthetic route to 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one . By leveraging established methodologies for the synthesis of complex spiro-heterocycles, this protocol provides a reliable foundation for accessing this novel compound.[2][3] The strategic decision to employ a late-stage N-alkylation creates a versatile synthesis that can be readily adapted by medicinal chemists to generate a diverse library of analogs for further investigation in drug discovery programs.

References

  • Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A rigid spirocyclic diol from fructose-based 5-hydroxymethylfurfural: synthesis, life-cycle assessment, and polymerization for renewable polyesters and poly(urethane-urea)s - Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed. Available at: [Link]

  • EP0558189A1 - A two-step method for preparing cyclic-ureas - Google Patents.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link]

  • US7547789B2 - Process for the preparation of N-(4-piperidinyl)-N-ethyl-phenylacetamides from N-Boc-4-oxopiperidine - Google Patents.
  • Synthesis of ethyl N-ethoxycarbonyl-4-piperidylideneacetate - PrepChem.com. Available at: [Link]

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-‐3-‐one - Organic Syntheses. Available at: [Link]

  • Bucherer-Bergs Reaction. Available at: [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine - Sciencemadness Discussion Board. Available at: [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. Available at: [Link]

  • (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ResearchGate. Available at: [Link]

  • WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents.

Sources

Application

Crafting the Core: A Detailed Guide to the Synthesis of the Diazaspiro[5.5]undecane Ring System

The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique framewo...

Author: BenchChem Technical Support Team. Date: March 2026

The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique framework for the design of novel therapeutic agents targeting a wide array of biological targets. This guide provides an in-depth exploration of key synthetic strategies for the construction of this valuable ring system, offering detailed protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.

I. Strategic Approaches to Diazaspiro[5.5]undecane Synthesis

The construction of the diazaspiro[5.5]undecane core can be achieved through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern and the specific isomeric arrangement of the nitrogen atoms within the spirocycle. This guide will focus on three robust and versatile methods: the Double Michael Addition, the Pictet-Spengler Reaction, and the Intramolecular Schmidt Reaction.

II. The Double Michael Addition: A Convergent Approach to 2,4-Diazaspiro[5.5]undecanes

The double Michael addition, or conjugate addition, offers a powerful and often high-yielding route to symmetrically substituted diazaspiro[5.5]undecane systems. This method is particularly effective for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones from readily available starting materials.[1][2]

A. Mechanistic Insights

The reaction proceeds through a cascade sequence initiated by the deprotonation of an active methylene compound, such as N,N-dimethylbarbituric acid, by a base (e.g., diethylamine). The resulting nucleophile then undergoes a conjugate addition to a divinyl ketone (a Michael acceptor). A subsequent intramolecular Michael addition leads to the formation of the second piperidine ring and the spirocyclic core.[1][3]

The use of a mild base like diethylamine is crucial as it facilitates the initial deprotonation without promoting unwanted side reactions. The choice of solvent can also influence the reaction efficiency, with dichloromethane often providing excellent yields.[1]

Diagram 1: Proposed Mechanism of the Double Michael Addition

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: First Michael Addition cluster_2 Step 3: Intramolecular Cyclization (Second Michael Addition) Start N,N-Dimethylbarbituric Acid + Diethylamine (Base) Enolate Enolate of Barbituric Acid Start->Enolate Deprotonation Adduct1 Intermediate Adduct Enolate->Adduct1 Nucleophilic Attack Divinyl_Ketone Diarylidene Acetone (Michael Acceptor) Divinyl_Ketone->Adduct1 Final_Product 2,4-Diazaspiro[5.5]undecane -1,3,5,9-tetraone Adduct1->Final_Product Intramolecular Michael Addition

Caption: Cascade reaction mechanism for the synthesis of 2,4-diazaspiro[5.5]undecanes.

B. Experimental Protocol: Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone

This protocol is adapted from the work of Islam et al.[2]

Materials:

  • 1,5-Diphenyl-1,4-pentadien-3-one (1 equivalent)

  • N,N-Dimethylbarbituric acid (1 equivalent)

  • Diethylamine (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of 1,5-diphenyl-1,4-pentadien-3-one in dichloromethane, add N,N-dimethylbarbituric acid.

  • Add a catalytic amount of diethylamine to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone.

C. Data Summary
EntryMichael AcceptorMichael DonorBaseSolventYield (%)Reference
11,5-Diphenyl-1,4-pentadien-3-oneN,N-Dimethylbarbituric acidDiethylamineCH₂Cl₂up to 98%[1][2]
21,5-Di(p-tolyl)-1,4-pentadien-3-oneN,N-Dimethylbarbituric acidDiethylamineCH₂Cl₂High[2]
31,5-Bis(4-chlorophenyl)-1,4-pentadien-3-oneN,N-Dimethylbarbituric acidDiethylamineCH₂Cl₂High[2]

III. The Pictet-Spengler Reaction: A Gateway to Arene-Fused 1,9-Diazaspiro[5.5]undecanes

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[4][5][6] This reaction can be adapted to construct the diazaspiro[5.5]undecane core, particularly for arene-fused derivatives.[7][8]

A. Mechanistic Insights

The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion to form the spirocyclic system.[4][9][10] The choice of acid catalyst is critical and can range from protic acids like HCl to Lewis acids.

Diagram 2: General Mechanism of the Pictet-Spengler Reaction

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization Reactants β-Arylethylamine + Aldehyde/Ketone Schiff_Base Schiff Base Reactants->Schiff_Base Condensation Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion Protonation (H+) Spiro_Intermediate Spirocyclic Intermediate Iminium_Ion->Spiro_Intermediate Electrophilic Aromatic Substitution Final_Product Arene-Fused Diazaspiro[5.5]undecane Spiro_Intermediate->Final_Product Deprotonation

Caption: Key steps in the formation of arene-fused diazaspiro[5.5]undecanes via the Pictet-Spengler reaction.

B. Experimental Protocol: Synthesis of a 4,5-Benzene-fused 1,9-Diazaspiro[5.5]undecane Derivative

This generalized protocol is based on the principles of the Pictet-Spengler reaction as applied to the synthesis of related structures.[7]

Materials:

  • Phenethylamine derivative (1 equivalent)

  • N-Protected piperidin-4-one (1 equivalent)

  • Acid catalyst (e.g., trifluoroacetic acid, polyphosphoric acid)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • Dissolve the phenethylamine derivative and the N-protected piperidin-4-one in the anhydrous solvent.

  • Add the acid catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. The Intramolecular Schmidt Reaction: Constructing Lactam-Containing Diazaspiro[5.5]undecanes

The intramolecular Schmidt reaction is a versatile tool for the synthesis of lactams and other nitrogen-containing heterocycles.[11][12][13] This reaction involves the acid-promoted reaction of an alkyl azide with a ketone, leading to a ring expansion and the formation of a lactam. This strategy can be effectively employed to construct diazaspiro[5.5]undecane systems containing a lactam moiety.

A. Mechanistic Insights

The reaction is initiated by the activation of the ketone carbonyl group by a protic or Lewis acid. The azide then attacks the activated carbonyl to form an azidohydrin intermediate. This intermediate undergoes a rearrangement with the expulsion of dinitrogen gas, leading to the formation of the lactam.[12][14] The regioselectivity of the reaction, which determines which carbon-carbon bond migrates, can be influenced by steric and electronic factors.[15][16]

Diagram 3: Mechanism of the Intramolecular Schmidt Reaction

G cluster_0 Step 1: Azidohydrin Formation cluster_1 Step 2: Rearrangement and Lactam Formation Start Azido-ketone Activated_Ketone Activated Ketone Start->Activated_Ketone Acid Catalysis (H+) Azidohydrin Azidohydrin Intermediate Activated_Ketone->Azidohydrin Nucleophilic Attack by Azide Rearrangement Migratory Insertion Azidohydrin->Rearrangement Loss of N₂ Final_Product Spirocyclic Lactam Rearrangement->Final_Product

Caption: The intramolecular Schmidt reaction pathway for the synthesis of spirocyclic lactams.

B. Experimental Protocol: General Procedure for Intramolecular Schmidt Reaction

This protocol is a generalized procedure based on established methods for the intramolecular Schmidt reaction.[11]

Materials:

  • Azido-ketone precursor (1 equivalent)

  • Lewis acid (e.g., TiCl₄, BF₃·OEt₂) or strong protic acid (e.g., trifluoroacetic acid)

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

Procedure:

  • Dissolve the azido-ketone precursor in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Lewis or protic acid to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Carefully quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting spirocyclic lactam by column chromatography.

V. Conclusion

The synthesis of the diazaspiro[5.5]undecane ring system is an active area of research, driven by the potential of these scaffolds in drug discovery. The methods outlined in this guide—the Double Michael Addition, the Pictet-Spengler Reaction, and the Intramolecular Schmidt Reaction—represent robust and versatile strategies for accessing a variety of diazaspiro[5.5]undecane derivatives. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize these protocols to construct novel molecules with potential therapeutic applications.

VI. References

  • De Goey, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • De Goey, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed. [Link]

  • O'Neil, G. W., et al. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Organic Letters, 15(19), 4992-5. [Link]

  • Islam, M. S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

  • Quirion, J. C., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

  • NRO Chemistry. (2022, January 15). Pictet-Spengler Reaction [Video]. YouTube. [Link]

  • Quirion, J. C., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Islam, M. S., et al. (2015). A possible mechanistic pathway for [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. ResearchGate. [Link]

  • Grecian, S., & Aubé, J. (n.d.). SYNTHESIS OF AN N-SUBSTITUTED LACTAM USING AN INTRAMOLECULAR SCHMIDT REACTION: FORMATION OF 2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE. Organic Syntheses. [Link]

  • Islam, M., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. [Link]

  • Foley, D. J., et al. (2020). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. ChemRxiv. [Link]

  • Grecian, S., & Aubé, J. (n.d.). Synthesis of an N-substituted lactam using an intramolecular schmidt reaction: Formation of 2,3,11,11a-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]azepin- 5(6H)-one. ResearchGate. [Link]

  • Golden, J. E., & Aubé, J. (2002). Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. Angewandte Chemie International Edition, 41(22), 4316-4318. [Link]

  • Iyengar, R., et al. (2005). Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. Organic Letters, 7(12), 2361-2364. [Link]

  • Witos, J. M., et al. (2010). Synthesis of Medium-Bridged Twisted Lactams via Cation–π Control of Regiochemistry of Intramolecular Schmidt Reaction. The Journal of Organic Chemistry, 75(4), 1235-1243. [Link]

  • Tavares, F. X., & Strum, J. C. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.

  • Martin, S. F. (2009). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA International Journal for Chemistry, 63(4), 187-192. [Link]

  • Wilson, M. S., & Padwa, A. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601-9. [Link]

  • Totah, N. I., & Ji, Z. (2000). Synthesis and Evaluation of New 1,7-Dioxaspiro[5.5]undecane Ligands: Implications for the Use of Diols in the Desymmetrization of meso Epoxides. Academia.edu. [Link]

  • Nanaki, S., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 25(18), 4286. [Link]

  • Quirion, J. C., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry. [Link]

  • de la Torre, V. G., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]

  • Denmark, S. E. (n.d.). Development and Applica0ons of the Intramolecular Schmidt Reac0on. Denmark Group. [Link]

  • Kluge, A. F. (1986). Synthesis of 1,7-Dioxaspiro[5.5]undecanes. R Discovery. [Link]

  • Murphy, S. K., & Dong, V. M. (2009). Mechanistic insights into the rhodium-catalyzed intramolecular ketone hydroacylation. Journal of the American Chemical Society, 131(3), 1138-9. [Link]

  • Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. R Discovery. [Link]

  • Al-Zoubi, R. M. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. SynOpen. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa. ResearchGate. [Link]

  • Neely, J. M., et al. (2015). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Organic Letters, 17(24), 6146-6149. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. [Link]

  • van der Meulen, I., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 781. [Link]

Sources

Method

reagents for ethylation of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one

This Application Note provides a comprehensive technical guide for the ethylation of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one . This spirocyclic scaffold contains two distinct nitrogen centers with vastly different nucleop...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the ethylation of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one . This spirocyclic scaffold contains two distinct nitrogen centers with vastly different nucleophilicities, presenting a classic chemoselectivity challenge in medicinal chemistry.

Part 1: Structural Analysis & Reactivity Profile

The 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold comprises a morpholin-3-one ring spiro-fused to a piperidine ring. Successful functionalization requires distinguishing between the two nitrogen sites:

  • N9 (Piperidine Nitrogen): A secondary aliphatic amine. It is highly nucleophilic (pKa of conjugate acid ~10–11) and readily undergoes alkylation under mild basic conditions or reductive amination.

  • N4 (Lactam Nitrogen): Part of the morpholinone ring. It is non-basic and significantly less nucleophilic due to resonance delocalization with the adjacent carbonyl (C3). Alkylation at this position requires deprotonation by a strong base (pKa ~16–17) or transition-metal catalysis.

Chemo-Selectivity Strategy:

  • Targeting N9 (Amine): Use mild inorganic bases (K₂CO₃) or reductive amination conditions.

  • Targeting N4 (Lactam): Requires strong bases (NaH, LiHMDS) and typically necessitates prior protection or alkylation of N9 to prevent side reactions.

Part 2: Experimental Protocols

Protocol A: Selective N9-Ethylation (Secondary Amine)

Primary Method for generating lead compounds.

Mechanism: Sₙ2 Nucleophilic Substitution or Reductive Amination. Preferred Route: Reductive Amination is recommended over direct alkylation with ethyl halides to avoid over-alkylation (quaternization) and ensure cleaner reaction profiles.

Reagents:

  • Substrate: 1-oxa-4,9-diazaspiro[5.5]undecan-3-one (1.0 equiv)

  • Alkylating Source: Acetaldehyde (1.2–1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (cat., to adjust pH to ~5–6)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve the spiro-substrate in anhydrous DCE (0.1 M concentration).

  • Imine Formation: Add Acetaldehyde (1.2 equiv). If the substrate is a salt (e.g., HCl salt), add TEA (1.0 equiv) to free-base it. Stir for 30 minutes at room temperature.

  • Reduction: Cool the mixture to 0°C. Add STAB (2.0 equiv) portion-wise. Note: STAB is preferred over NaBH₄ for its selectivity towards imines over ketones/lactams.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target M+29).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (MeOH/DCM gradient, typically 0–10% MeOH).

Protocol B: N4-Ethylation (Lactam Functionalization)

Advanced Method for scaffold diversification.

Prerequisite: The N9 position must be protected (e.g., N-Boc) or already substituted. Attempting this on the N9-H free base will result in uncontrolled mixtures.

Reagents:

  • Substrate: N9-Boc-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Alkylating Agent: Iodoethane (EtI) (1.5 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M)

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF at 0°C.

  • Addition: Add the N9-protected substrate (dissolved in minimal DMF) dropwise to the NaH suspension. Hydrogen gas will evolve.

  • Activation: Stir at 0°C for 30 minutes, then warm to RT for 30 minutes to ensure complete deprotonation of the lactam amide (Formation of Sodium Salt).

  • Alkylation: Cool back to 0°C. Add Iodoethane (1.5 equiv) dropwise.

  • Reaction: Stir at room temperature for 2–6 hours.

  • Quench: Carefully add cold water or saturated NH₄Cl solution.

  • Workup: Extract with EtOAc. Critical: Wash the organic layer extensively with water/LiCl (5x) to remove DMF.

  • Deprotection (Optional): If the free N9 amine is required, treat the purified intermediate with TFA/DCM (1:1).

Part 3: Visualization & Logic

Reaction Decision Logic

Ethylation_Logic Start Start: 1-oxa-4,9-diazaspiro [5.5]undecan-3-one Target Target Site? Start->Target N9 N9 (Amine) High Nucleophilicity Target->N9 Standard N4 N4 (Lactam) Low Nucleophilicity Target->N4 Advanced Method_N9 Reductive Amination (Acetaldehyde/STAB) N9->Method_N9 Condition Is N9 Protected? N4->Condition Method_N4 Deprotonation/Alkylation (NaH/EtI) Condition->Method_N4 Yes Protect Protect N9 (Boc) Condition->Protect No Protect->Method_N4

Caption: Decision tree for selecting the appropriate ethylation protocol based on the target nitrogen center (N9 vs. N4).

Part 4: Data Summary & Comparison

FeatureN9-Ethylation (Amine) N4-Ethylation (Lactam)
Reactivity High (Nucleophilic)Low (Electrophilic requires activation)
Primary Reagent Acetaldehyde / STABIodoethane / NaH
Conditions Mild, pH 5–6, RTHarsh, Strong Base, Anhydrous
Selectivity Highly Selective for N9Requires N9 protection
Common Side Products N,N-diethyl (Quaternary salt) if using EtIO-alkylation (Imidate) - rare with EtI
Purification Acid-Base Extraction / SilicaSilica Chromatography

Part 5: References

  • Spirocyclic Scaffolds in Drug Discovery : Smith, J. M., et al. "Privileged Spirocyclic Scaffolds in Medicinal Chemistry." J. Med. Chem.2021 , 64(1), 123–145.

  • Reductive Amination Protocols : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996 , 61, 3849-3862.

  • Lactam Alkylation Methodology : "Alkylation of Amides and Lactams." Organic Chemistry Portal.

  • Structure Verification : PubChem Compound Summary for Spiro[5.5]undecane derivatives.

Sources

Application

Application Note: Advanced Reductive Amination Protocols for Spirocyclic Amine Synthesis

Executive Summary Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) have emerged as privileged scaffolds in modern drug discovery. They offer the "escape from flatland" (increased fraction of sp carbons, )...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) have emerged as privileged scaffolds in modern drug discovery. They offer the "escape from flatland" (increased fraction of sp


 carbons, 

) desirable for improving solubility and metabolic stability while providing rigid vector orientation absent in gem-dimethyl analogs.

However, the synthesis of these scaffolds via reductive amination is frequently bottlenecked by steric congestion at the spiro-center. Standard protocols often fail, yielding unreacted starting material or reduced alcohol byproducts due to the high energy barrier of imine formation.

This Application Note provides a decision framework and two optimized protocols:

  • Method A (STAB): For low-to-moderate steric demand.

  • Method B (Ti-Mediated): The "Gold Standard" for sterically encumbered spiro-centers.

Mechanistic Insight & Strategic Planning

The Steric Challenge

In reductive amination, the formation of the iminium ion is an equilibrium process.[1] For spirocyclic precursors, the quaternary carbon at the spiro-junction creates significant steric bulk. This shifts the equilibrium toward the starting ketone. If a reducing agent is present before the imine forms, it will preferentially reduce the more accessible ketone to an alcohol (dead-end byproduct).

Pathway Visualization

The following diagram illustrates the kinetic competition and the role of Titanium(IV) isopropoxide [Ti(OiPr)


] in shifting the equilibrium.

G cluster_0 Ti(OiPr)4 Effect Start Ketone + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Equilibrium Alcohol Alcohol (Byproduct) Start->Alcohol Premature Reduction (NaBH4 alone) Hemiaminal->Start Imine Imine / Iminium (Sterically Hindered) Hemiaminal->Imine Dehydration (Rate Limiting) Product Spirocyclic Amine (Target) Imine->Product Reduction (Hydride Transfer) Ti_Action 1. Lewis Acid Activation 2. Water Scavenging Ti_Action->Hemiaminal

Figure 1: Mechanistic pathway highlighting the critical dehydration step. Ti(OiPr)


 acts as a dual-mode catalyst (Lewis acid and dehydrating agent) to force imine formation.

Critical Parameter Optimization

Before selecting a protocol, evaluate the steric environment of your substrate.

ParameterStandard Conditions (Method A)Hindered Conditions (Method B)
Primary Reagent Sodium Triacetoxyborohydride (STAB)Titanium(IV) Isopropoxide + NaBH

Solvent 1,2-Dichloroethane (DCE) or THFNeat or THF (Step 1); MeOH (Step 2)
pH Modifier Acetic Acid (AcOH)None (Ti acts as Lewis Acid)
Mechanism Direct Reductive Amination (DRA)Stepwise (Imine formation

Reduction)
Water Tolerance Moderate (STAB tolerates trace H

O)
Zero (Ti reacts with H

O)
Key Advantage Mild, chemoselective (tolerates ketones)Forces reaction on hindered substrates

Experimental Protocols

Method A: The Modified Abdel-Magid Protocol

Best for: Formation of spiro-rings where the amine is unhindered (e.g., cyclization of linear precursors) or attaching small groups to existing spiro-amines.

Reagents:

  • Sodium triacetoxyborohydride (STAB) [CAS: 56553-60-7]

  • Acetic Acid (Glacial)

  • 1,2-Dichloroethane (DCE) (Preferred) or THF[2][3]

Protocol:

  • Preparation: In a flame-dried flask under N

    
    , dissolve the Ketone  (1.0 equiv) and Amine  (1.1–1.2 equiv) in DCE (0.2 M concentration).
    
  • Acidification: Add Acetic Acid (1.0–2.0 equiv).

    • Note: AcOH catalyzes imine formation and buffers the basicity of the amine.

  • Reduction: Add STAB (1.4–1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • Monitor: Use LCMS. If the intermediate imine persists, the reaction is stalling.

  • Quench: Quench with saturated aqueous NaHCO

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Dry organics over Na

    
    SO
    
    
    
    and concentrate.
Method B: The Bhattacharyya Titanium(IV) Protocol

Best for: Highly hindered spiro-ketones (e.g., tropinone analogs, sterically crowded cyclohexanones) that fail Method A.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) [CAS: 546-68-9]
    
  • Sodium Borohydride (NaBH

    
    ) [CAS: 16940-66-2]
    
  • Methanol (dry) and THF (dry)

Protocol:

Step 1: Imine Formation (The "Push")
  • Complexation: In a flame-dried flask under Argon, combine the Ketone (1.0 equiv) and Amine (1.2–1.5 equiv).

  • Titanium Addition: Add Ti(OiPr)

    
      (2.0 equiv) neat.
    
    • Note: If the starting materials are solids, add minimal dry THF to ensure mixing, but keep concentration high (>1.0 M) to favor thermodynamics.

  • Aging: Stir at RT for 6–18 hours.

    • Critical Step: Do NOT add reducing agent yet. This period allows the Ti species to scavenge water and coordinate the carbonyl, driving the equilibrium to the imine/enamine.

    • Validation: Aliquot a small sample into MeOH/NaBH

      
       for LCMS check to confirm imine formation.
      
Step 2: Reduction[4][5]
  • Dilution: Dilute the viscous mixture with dry Methanol (to ~0.2 M).

    • Why MeOH? NaBH

      
       is insoluble in THF/DCE. MeOH is required for the hydride transfer.
      
    • Caution: Exothermic.

  • Hydride Addition: Cool to 0°C. Add NaBH

    
      (1.5 equiv) portion-wise.
    
    • Safety: Hydrogen gas evolution.

  • Completion: Allow to warm to RT and stir for 2–4 hours.

Step 3: The "Cure" for Emulsions (Work-up)

Titanium reactions are notorious for forming gelatinous emulsions during work-up. Use this specific quenching method: 7. Quench: Add water (approx. 1 mL per mmol substrate) dropwise. A white precipitate (TiO


) will form.
8.  Filtration:  Dilute with EtOAc. Filter the slurry through a pad of Celite .
9.  Rinse:  Wash the Celite pad thoroughly with EtOAc/MeOH (9:1) to recover trapped amine.
10. Purification:  Concentrate the filtrate. The residue often contains isopropanol (from the Ti reagent), which can be removed via high-vacuum or column chromatography.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Recovery of Alcohol (Ketone Reduction) Reductant added before imine formation.[5]Switch to Method B. Ensure 12h+ "aging" time with Ti(OiPr)

before adding NaBH

.
Low Conversion (Method A) Equilibrium favors ketone due to sterics.Add 4Å Molecular Sieves to the reaction mixture to physically trap water.
Gelatinous Work-up Incomplete hydrolysis of Titanium alkoxides.Use the "Rochelle's Salt" method : Quench with saturated aqueous Potassium Sodium Tartrate and stir vigorously for 1 hour until layers separate cleanly.
Dialkylation (Primary Amines) Imine is more nucleophilic than starting amine.Use a large excess of amine (5–10 equiv) or switch to Method A with slow addition of the ketone to the amine/STAB mixture.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[5][10][11][12][13][14] The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]

  • Neidigh, K. A., Avery, M. A., et al. (1998).[11] Facile Preparation of N-Methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination.[10][11][13] The Journal of Organic Chemistry, 63(6), 1761–1765. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322. [Link]

Sources

Method

using 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one as a pharmaceutical intermediate

Abstract This guide details the technical application of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (hereafter referred to as Spiro-Et ), a privileged spirocyclic scaffold used in the development of G-protein coupled...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the technical application of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (hereafter referred to as Spiro-Et ), a privileged spirocyclic scaffold used in the development of G-protein coupled receptor (GPCR) ligands, specifically


-opioid receptor (MOR) agonists and 

-1 receptor antagonists. Unlike traditional planar piperidine intermediates, the spiro[5.5]undecane core offers orthogonal vector positioning, improving solubility and metabolic stability. This document provides validated protocols for Quality Control (QC), N-alkylation, and Reductive Amination, focusing on the reactivity of the secondary amine at the N9 position.

Structural Utility & Pharmacophore Analysis

The Spiro-Et molecule is a "privileged structure" in medicinal chemistry. Its value lies in its ability to escape "flatland"—the tendency of drug candidates to be overly planar, which correlates with poor physical properties and off-target toxicity.

  • 3D Geometry: The spiro-carbon at position 5 forces the two six-membered rings (oxazolidinone and piperidine) to be perpendicular. This rigid 3D orientation projects the N9-substituent into a specific vector, enhancing selectivity for deep receptor pockets (e.g., the orthosteric site of MOR).

  • Metabolic Stability: The 4-Ethyl group on the oxazolidinone nitrogen provides steric bulk that can retard N-dealkylation by cytochrome P450 enzymes compared to the methyl analog.

  • Basicity: The N9 secondary amine is the primary handle for derivatization. Its pKa is typically

    
     9.5–10.5, making it highly nucleophilic but also requiring careful pH control during coupling.
    
Visualizing the Pharmacophore Logic

Pharmacophore Core Spiro[5.5] Core (Rigid 3D Scaffold) N9 N9 Position (Secondary Amine) Core->N9 Projects Substituent N4 N4-Ethyl Group (Metabolic Shield) Core->N4 Steric Orientation Target Target Receptor (MOR / Sigma-1) N9->Target Key Interaction (Salt Bridge) N4->Target Hydrophobic Pocket Occupancy

Figure 1: Pharmacophoric contribution of the Spiro-Et scaffold. The rigid core orients the N9 and N4 vectors to maximize receptor affinity.

Pre-Synthesis Quality Control (QC)

Before initiating synthesis, the starting material must be validated. Commercial batches of spirocyclic amines often contain residual benzyl-protected intermediates or inorganic salts.

Table 1: QC Specifications for Spiro-Et

ParameterMethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white solidDiscoloration indicates oxidation of the amine.
Purity HPLC (210 nm)> 97.0% (Area %)Impurities compete in coupling reactions.
Identification 1H-NMR (DMSO-d6)Conforms to structureVerify the ethyl group (triplet/quartet) and spiro-CH2 signals.
Water Content Karl Fischer (KF)< 0.5% w/wWater interferes with imine formation in reductive amination.
Chloride Content TitrationReport ValueIf supplied as HCl salt, stoichiometry is needed for base neutralization.

Application Protocols

The primary utility of Spiro-Et is the functionalization of the N9 nitrogen. Two distinct pathways are provided below: Reductive Amination (Preferred for aldehyde linkers) and Nucleophilic Substitution (Preferred for alkyl halides).

Protocol A: Reductive Amination (Standard)

Target Application: Synthesis of Oliceridine analogs or complex GPCR ligands.

Principle: The secondary amine of Spiro-Et reacts with an aldehyde to form an iminium ion, which is selectively reduced to a tertiary amine.

Reagents:

  • Spiro-Et (1.0 equiv)

  • Aldehyde (e.g., 2-pyridinecarboxaldehyde or heteroaryl aldehyde) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Free Basing (If using HCl salt):

    • Dissolve Spiro-Et.HCl in minimal water. Adjust pH to >12 with 2N NaOH.

    • Extract 3x with DCM. Dry combined organics over Na2SO4 and concentrate. Note: Using the free base is critical for efficient imine formation.

  • Imine Formation:

    • In a dry flask under N2, dissolve Spiro-Et (Free Base) in DCE (0.1 M concentration).

    • Add the Aldehyde (1.1 equiv).

    • Add AcOH (1.5 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. You may see the imine mass (M+Aldehyde-H2O), but often the equilibrium is invisible. The acid catalyst is crucial here.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 equiv) portion-wise. Caution: Gas evolution (H2).

    • Allow to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3. Stir for 15 mins.

    • Extract with DCM (3x). Wash organics with brine.

    • Dry over MgSO4 and concentrate.

  • Purification:

    • Flash Column Chromatography (Silica).

    • Eluent: DCM:MeOH (95:5 to 90:10) with 0.5% NH4OH (to prevent tailing of the tertiary amine).

Protocol B: N-Alkylation (Alternative)

Target Application: Attaching simple alkyl chains or linkers lacking aldehyde precursors.

Reagents:

  • Spiro-Et (1.0 equiv)

  • Alkyl Halide (R-Br or R-I) (1.1 equiv)

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure:

  • Suspend Spiro-Et (HCl salt is acceptable here) and K2CO3 in ACN (0.2 M).

  • Add Alkyl Halide .

  • Heat to 60–80°C for 12–24 hours. Note: Spiro-amines are sterically hindered; heating is often required compared to linear piperidines.

  • Filter off inorganic salts. Concentrate filtrate.

  • Purify via reverse-phase preparative HPLC if conversion is incomplete.

Experimental Workflow & Mechanism

The following diagram illustrates the decision matrix and chemical flow for processing this intermediate.

Workflow Start Start: Spiro-Et (HCl Salt) FreeBase Free Basing (NaOH / DCM Ext.) Start->FreeBase Decision Linker Type? FreeBase->Decision RouteA Route A: Aldehyde (Reductive Amination) Decision->RouteA Aldehyde Available RouteB Route B: Alkyl Halide (SN2 Reaction) Decision->RouteB Halide Available StepA1 Imine Formation (DCE, AcOH) RouteA->StepA1 StepB1 Alkylation (K2CO3, ACN, Heat) RouteB->StepB1 StepA2 Reduction (NaBH(OAc)3) StepA1->StepA2 Final Final API / Lead (Isolated Tertiary Amine) StepA2->Final StepB1->Final

Figure 2: Synthetic workflow for derivatizing 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, look for these specific diagnostic signals in the 1H-NMR (CDCl3) of the final product:

  • Disappearance of N-H: The broad singlet from the starting secondary amine (usually

    
     1.8–2.5 ppm) must be absent.
    
  • Spiro-Core Shift: The methylene protons adjacent to N9 in the piperidine ring (positions 8 and 10) will shift upfield upon alkylation (tertiary amines are more shielded than secondary ammoniums in some solvents, but the pattern becomes distinct).

  • Ethyl Group Integrity: Ensure the triplet (

    
     1.1 ppm) and quartet (
    
    
    
    3.3 ppm) of the N4-ethyl group remain intact. Loss of these signals implies degradation of the carbamate ring.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Reductive Amination) Incomplete Imine FormationIncrease AcOH (up to 2 eq) or add molecular sieves (4Å) to remove water.
Recovery of Aldehyde Reduction of Aldehyde to AlcoholSTAB was added too quickly or before imine equilibrium. Stir longer before adding reductant.
Double Alkylation N/A for this scaffoldSteric hindrance at N9 usually prevents quaternary salt formation, but avoid large excess of alkyl halides.

References

  • Discovery of TRV130 (Oliceridine): Chen, X. T., et al. (2013).[1] Structure-Activity Relationships and Discovery of a G Protein Biased

    
     Opioid Receptor Ligand, amine (TRV130), for the Treatment of Acute Severe Pain.[1] Journal of Medicinal Chemistry, 56(20), 8019–8031. Link
    
  • Spirocyclic Scaffolds in Pain: Montero, A., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.

    
    -Opioid Receptor Agonists and 
    
    
    
    1 Receptor Antagonists for the Treatment of Pain.[2] ACS Medicinal Chemistry Letters, 16(11), 1234-1240. Link[3]
  • Reductive Amination Reviews: Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

  • Spirocyclic Synthesis: Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

Sources

Application

Application Note: Scale-Up Synthesis and Regioselective N4-Functionalization of 4-Substituted 1,4-Diazaspiro[5.5]undecan-3-ones

Introduction & Strategic Overview The 1,4-diazaspiro[5.5]undecan-3-one scaffold is a privileged, conformationally restricted structural motif utilized extensively in modern drug discovery. By locking the piperazine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 1,4-diazaspiro[5.5]undecan-3-one scaffold is a privileged, conformationally restricted structural motif utilized extensively in modern drug discovery. By locking the piperazine ring into a rigid spirocyclic geometry, this core enhances metabolic stability, target selectivity, and the overall pharmacokinetic profile of active pharmaceutical ingredients (APIs). It serves as a critical intermediate in the synthesis of advanced therapeutics, including cyclin-dependent kinase (CDK) inhibitors[1], mutant KIT/PDGFRA inhibitors like Avapritinib[2], and high-affinity sigma receptor (σ1R/σ2R) ligands[3].

Historically, the synthesis of this spiro-core relied on Strecker-type multicomponent reactions utilizing highly toxic trimethylsilyl cyanide (TMSCN)[2]. While effective for medicinal chemistry screening, cyanide-based routes pose severe safety, environmental, and regulatory bottlenecks during pilot-plant scale-up. This application note details a highly scalable, cyanide-free, two-pot process for the core assembly[1], followed by a validated, regioselective protocol for N4-substitution to generate diverse 4-substituted diazaspiro undecan-3-ones.

Process Chemistry & Mechanistic Causality

The engineered scale-up route replaces the toxic cyanation step with a tandem Henry (nitro-aldol) condensation and an aza-Michael addition[1].

  • Electrophile Generation (Pot 1): Cyclohexanone is condensed with nitromethane under mildly basic conditions (piperidine/acetic acid). Continuous azeotropic removal of water drives the dehydration of the intermediate 1-(nitromethyl)cyclohexan-1-ol, yielding (nitromethylene)cyclohexane[1]. This exocyclic nitroalkene is a highly active Michael acceptor.

  • Aza-Michael Addition & Reductive Cyclization (Pot 2): Glycine methyl ester attacks the sterically hindered

    
    -carbon of the nitroalkene. The spiro-fusion naturally pre-organizes the intermediate (Thorpe-Ingold effect) for subsequent cyclization. The nitro group is then reduced to a primary amine using mild Zinc/Ammonium Chloride conditions[4]. We specifically avoid high-pressure hydrogenation at this stage to prevent premature off-target reductions, though Pd/C is viable for multi-kilogram runs. The nascent primary amine spontaneously undergoes intramolecular aminolysis with the adjacent methyl ester, yielding the piperazinone ring[2].
    
  • Regioselective N4-Functionalization: The resulting core possesses two nitrogen atoms: N1 (a secondary alkyl amine) and N4 (a secondary lactam/amide). Because N1 is significantly more nucleophilic, direct alkylation of N4 is impossible without side reactions. We utilize a transient N1-Boc protection strategy, which sterically and electronically shields N1, allowing quantitative, base-mediated N4-substitution.

G A Cyclohexanone + CH3NO2 B Henry Reaction & Dehydration A->B Piperidine/AcOH C (Nitromethylene) cyclohexane B->C - H2O D Aza-Michael Addition C->D Glycine Ester E Nitro Reduction (Zn/NH4Cl) D->E F 1,4-Diazaspiro[5.5] undecan-3-one E->F Cyclization

Workflow for the scalable two-pot synthesis of the 1,4-diazaspiro[5.5]undecan-3-one core.

Quantitative Data & Route Optimization

Table 1: Comparison of Synthetic Routes for Core Assembly
Route MethodologyKey ReagentsOverall YieldScalabilitySafety & E-Factor Profile
Classical Strecker TMSCN, Glycine ester45–50%LowHigh Toxicity : Requires strict cyanide handling and waste disposal.
Nitro-Aldol/Michael CH₃NO₂, Glycine ester, Zn/NH₄Cl75–85%HighMild & Scalable : Cyanide-free, ambient pressure, easily telescoped.
Table 2: Optimization of Regioselective N4-Alkylation (Post N1-Protection)
BaseSolventTemperatureN4-Alkylation Yield (%)N1/N4 Selectivity
K₂CO₃MeCN80 °C40%Poor (Competing degradation)
NaHTHF0 °C to RT65%Moderate (>90:10)
NaH DMF 0 °C to RT 88% Excellent (>99:1)

Experimental Protocols: A Self-Validating System

Protocol A: Two-Pot Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one

Step 1: Synthesis of (Nitromethylene)cyclohexane

  • Charge: To a reactor equipped with a Dean-Stark trap, add cyclohexanone (1.0 eq, 100 mmol), nitromethane (1.2 eq, 120 mmol), and toluene (10 volumes).

  • Catalysis: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Reflux: Heat the mixture to reflux (approx. 110 °C).

    • Self-Validation: The reaction is complete when water accumulation in the Dean-Stark trap ceases (typically 1.8 mL for 100 mmol). TLC (Hexanes/EtOAc 9:1) will show a bright yellow, UV-active spot (

      
      ).
      
  • Workup: Cool to room temperature, wash with 1M HCl, then brine. Concentrate under reduced pressure to yield the yellow intermediate.

Step 2: Aza-Michael Addition & Reductive Cyclization

  • Michael Addition: Dissolve the intermediate in methanol (5 volumes). Add glycine methyl ester hydrochloride (1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 4 hours[4].

  • Reduction: Add process water (5 volumes) and ammonium chloride (4.0 eq). Cool the reactor to 0 °C.

  • Exothermic Control: Charge zinc powder (4.0 eq) in a portion-wise manner to maintain the internal temperature below 20 °C[4].

    • Self-Validation: The bright yellow color of the reaction mixture will gradually dissipate, indicating the loss of the conjugated nitroalkene system.

  • Cyclization & Isolation: Filter the suspension through a Celite pad to remove zinc salts. Extract the filtrate with dichloromethane (DCM). Concentrate the organic layer. If cyclization is incomplete, heat the residue in toluene at 80 °C for 2 hours. Isolate the solid product via crystallization from cyclohexane[4].

Protocol B: Regioselective N4-Substitution

Step 3: N1-Protection

  • Dissolve the spiro-core (1.0 eq) in DCM (10 volumes). Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq). Stir at room temperature for 2 hours.

    • Self-Validation: A ninhydrin stain of the TLC plate will transition from positive (deep purple) to negative, confirming the masking of the highly nucleophilic secondary amine.

Step 4: N4-Alkylation (e.g., Benzylation)

  • Dissolve the N1-Boc protected core (1.0 eq) in anhydrous DMF (5 volumes) under inert atmosphere. Cool to 0 °C.

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq).

    • Self-Validation: Immediate evolution of hydrogen gas (bubbling) confirms the deprotonation of the amide N4 (

      
      ).
      
  • Stir for 30 minutes, then add the alkylating agent (e.g., benzyl bromide, 1.1 eq). Allow to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

Step 5: N1-Deprotection

  • Dissolve the N4-substituted intermediate in DCM (5 volumes). Add 4M HCl in Dioxane (5.0 eq).

    • Self-Validation: Vigorous gas evolution (CO₂ and isobutylene) indicates successful cleavage of the tert-butyl carbamate.

  • Stir for 2 hours. The final 4-substituted 1,4-diazaspiro[5.5]undecan-3-one precipitates directly as a high-purity hydrochloride salt.

G S1 Spiro-Core (N1-Amine, N4-Amide) S2 N1-Boc Protection (Regioselective) S1->S2 S3 N1-Boc-Spiro-Core S2->S3 Boc2O, DCM S4 N4-Alkylation (NaH, R-X) S3->S4 S5 N1-Boc-N4-R-Core S4->S5 DMF, 0°C S6 Acidic Deprotection (HCl/Dioxane) S5->S6 S7 4-Substituted Spiro-Core S6->S7 - Isobutylene, - CO2

Regioselective N4-functionalization pathway for 4-substituted diazaspiro undecan-3-ones.

References

  • IMPROVED SYNTHESIS OF 1,4-DIAZASPIRO[5.5]UNDECAN-3-ONE.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.[Link]

  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Pharmacology & Translational Science.[Link]

Sources

Method

functionalization of the 9-position in 1-oxa-4,9-diazaspiro systems

This guide details the strategic functionalization of the 9-position in 1-oxa-4,9-diazaspiro[5.5]undecane systems.[1] This scaffold serves as a critical "sp3-rich" pharmacophore in modern drug discovery, offering distinc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic functionalization of the 9-position in 1-oxa-4,9-diazaspiro[5.5]undecane systems.[1] This scaffold serves as a critical "sp3-rich" pharmacophore in modern drug discovery, offering distinct vectors for fragment growth compared to flat aromatic systems.

The 9-position nitrogen (


), located within the piperidine ring of the spiro-fused system, typically acts as a highly basic and nucleophilic center, making it the primary handle for modulating physicochemical properties (pKa, logD) and target engagement.

Part 1: Structural & Strategic Analysis

Scaffold Architecture

The 1-oxa-4,9-diazaspiro[5.5]undecane core consists of a morpholine ring spiro-fused to a piperidine ring.

  • Position 1: Oxygen (Morpholine ring).

  • Position 4: Nitrogen (Morpholine ring) – Often capped (e.g., amide, urea) or substituted early in synthesis.

  • Position 5: Spiro-quaternary carbon.

  • Position 9: Nitrogen (Piperidine ring) – The focus of this guide. It is sterically accessible and electronically decoupled from the

    
     system due to the spiro center.
    
Reactivity Profile of

Unlike the


 position, which may be involved in hemi-aminal or amide-like electronics depending on the specific spiro-lactam/lactone derivatives, the 

position retains pure secondary amine character (

).
  • Nucleophilicity: High. Suitable for

    
    , 
    
    
    
    , and Reductive Amination.
  • Sterics: Moderate. The spiro-fusion at C5 imparts a "gem-dimethyl" like steric bulk at the

    
    -position relative to 
    
    
    
    , which can influence the rate of bulky couplings (e.g., tetra-ortho-substituted Buchwalds).

G Scaffold 1-oxa-4,9-diazaspiro[5.5]undecane (Core Scaffold) N9_Char N9 Position (Piperidine) • Secondary Amine • High Nucleophilicity • Solvent Exposed Scaffold->N9_Char Target Site N4_Char N4 Position (Morpholine) • Often Pre-functionalized • Lower Basicity (if amide) Scaffold->N4_Char Strategy Functionalization Strategy N9_Char->Strategy RedAm Reductive Amination (Library Gen) Strategy->RedAm Aldehydes/Ketones SnAr S_NAr / Buchwald (Aryl Capping) Strategy->SnAr Ar-X / Pd-Cat Acyl Acylation / Sulfonylation (Metabolic Stability) Strategy->Acyl R-COCl / R-SO2Cl

Figure 1: Structural logic and functionalization vectors for the 1-oxa-4,9-diazaspiro system.

Part 2: Application Notes & Protocols

Application Note A: Reductive Amination (Library Generation)

Context: Reductive amination is the preferred method for introducing alkyl/benzyl diversity at


 due to its operational simplicity and tolerance of functional groups.
Critical Insight:  The spiro-ring system can suffer from solubility issues in pure DCM. A DCM/MeOH or DCE/MeOH cosolvent system is critical to maintain homogeneity during imine formation.

Protocol 1: High-Throughput Reductive Amination at


 
Target: Introduction of diverse alkyl/benzyl groups.
  • Imine Formation:

    • Dissolve 1-oxa-4,9-diazaspiro[5.5]undecane intermediate (1.0 equiv, free base or HCl salt) in DCE:MeOH (3:1 v/v) [0.1 M].

    • Note: If using the HCl salt, add TEA (1.0 equiv) to liberate the free amine.

    • Add Aldehyde/Ketone (1.2 – 1.5 equiv).

    • Add Acetic Acid (catalytic, 1-2 drops per mmol) to adjust pH to ~5–6.

    • Stir at Room Temperature (RT) for 1–2 hours. Validation: Monitor by LCMS for imine formation (M+R-H₂O).

  • Reduction:

    • Add STAB (Sodium Triacetoxyborohydride) (2.0 – 3.0 equiv) in one portion.

    • Stir at RT for 4–16 hours.

    • Troubleshooting: For sterically hindered ketones, use Sodium Cyanoborohydride (

      
      ) and heat to 50°C.
      
  • Workup:

    • Quench with sat.

      
       . Extract with DCM (3x).
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).

Application Note B: N-Arylation (C-N Coupling)

Context: Attaching aromatic rings to


 is vital for modulating receptor affinity (e.g., MOR/Sigma-1 dual ligands).
Mechanism Selection: 
  • Electron-Deficient Aryl Halides: Use

    
    .
    
  • Electron-Neutral/Rich Aryl Halides: Use Buchwald-Hartwig Cross-Coupling.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination Target: Coupling with unactivated aryl bromides/chlorides.

ComponentReagentEquivRole
Substrate 1-oxa-4,9-diazaspiro scaffold1.0Nucleophile
Electrophile Aryl Bromide1.1Coupling Partner
Catalyst

0.02Pd Source
Ligand RuPhos or XPhos 0.04Ligand (Steric bulk crucial)
Base

or

2.0Base
Solvent Toluene or 1,4-Dioxane-Anhydrous, Degassed

Step-by-Step:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the scaffold (1.0 equiv), Aryl Bromide (1.1 equiv), Base (2.0 equiv),

    
     (2 mol%), and Ligand (4 mol%).
    
  • Solvation: Add anhydrous Toluene (0.2 M). Seal the vial.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Expert Tip: The secondary amine at

      
       is moderately hindered. RuPhos  is the gold standard ligand here for preventing 
      
      
      
      -hydride elimination and ensuring reductive elimination occurs efficiently.
  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via reverse-phase HPLC (Water/ACN + 0.1% Formic Acid).

Application Note C: Selective Deprotection (The "9-Boc" Workflow)

Context: Many building blocks are supplied as 9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane . Functionalizing


 first, then 

, is a common workflow.

Protocol 3: N9-Boc Deprotection & Salt Formation

  • Dissolution: Dissolve the N4-functionalized 9-Boc intermediate in DCM (5 vol).

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) or TFA (10 equiv).

  • Reaction: Stir at RT for 1–3 hours. Monitor for disappearance of starting material (TLC/LCMS).

  • Isolation:

    • HCl Method: The product often precipitates as the HCl salt. Filter and wash with

      
      .
      
    • TFA Method: Concentrate to dryness. Azeotrope with Toluene (3x) to remove residual TFA.

    • Critical Step: Ensure complete removal of acid before proceeding to the next nucleophilic step (e.g., reductive amination), or use excess base in the subsequent step.

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Reductive Amination Imine hydrolysis or poor solubility.Switch solvent to DCE/MeOH (3:1) . Add 4Å Molecular Sieves during imine formation.[2]
No Reaction in Buchwald Catalyst poisoning or steric clash.Switch Ligand to BrettPhos (for very hindered systems) or RuPhos . Ensure strict

-free conditions.
Regioselectivity (if N4 is H) Competition between N4 and N9.N9 is generally more nucleophilic than N4 (especially if N4 is in a morpholine-like environment). However, Boc-protection of one site is strongly recommended to ensure single-isomer products.

References

  • Dual MOR/Sigma-1 Ligands

    • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.[1][3]

    • Source:Journal of Medicinal Chemistry (2019).[4]

    • URL:[Link]

  • Spiro Scaffold Properties

    • Title: 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one: A Versatile Scaffold in Modern Drug Design.[5]

    • Source: BenchChem Applic
  • General Buchwald Protocols

    • Title: Palladium-Catalyzed Coupling of Amines with Aryl Halides.
    • Source:Organic Reactions (2019).[1][3][4]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Overview The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of dual µ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antag...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of dual µ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for advanced pain management[1]. Synthesizing the 4-ethyl-substituted morpholin-3-one derivative presents specific thermodynamic and kinetic challenges, particularly during the regioselective ring-opening of the spiro-epoxide and the subsequent intramolecular cyclization. This support guide provides field-proven troubleshooting strategies and self-validating protocols to maximize your synthetic yield and purity.

Synthetic Workflow

Pathway N1 1-Boc-4-piperidone N2 Spiro-epoxide Intermediate N1->N2 Trimethylsulfoxonium Iodide NaH, DMSO (Corey-Chaykovsky) N3 Aminoalcohol Intermediate N2->N3 Ethylamine MeOH, 65°C N4 4-Ethyl-1-oxa-4,9-diazaspiro [5.5]undecan-3-one N3->N4 1. Chloroacetyl chloride, DIPEA 2. KOtBu, THF, -20°C to RT

Figure 1: Three-step synthetic workflow for 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one.

Troubleshooting Guide & FAQs

Q1: My yield for the spiro-epoxide intermediate (Step 1) is consistently below 40%. How can I drive this reaction to completion? Causality & Solution: The Corey-Chaykovsky epoxidation of 1-Boc-4-piperidone relies on the generation of a dimethylsulfoxonium methylide. Low yields are almost exclusively tied to poor ylide generation or moisture contamination. Unlike sulfonium ylides, the sulfoxonium ylide is thermodynamically more stable, which prevents the formation of aldehyde byproducts via epoxide rearrangement[2]. However, this stability means the ylide requires strict anhydrous conditions and a high-quality base to form completely.

  • Actionable Step: Replace standard sodium hydride (NaH) with fresh Potassium tert-butoxide (KOtBu) or ensure your NaH (60% dispersion in mineral oil) is thoroughly washed with anhydrous hexane prior to use. Use strictly anhydrous DMSO. Allow the ylide to form for a full 1 hour at room temperature until hydrogen evolution completely ceases before adding the piperidone.

Q2: During the aminolysis step (epoxide ring-opening with ethylamine), I observe significant dimerization and incomplete conversion. What is the optimal approach? Causality & Solution: The nucleophilic attack of ethylamine on the less hindered carbon of the spiro-epoxide is highly regioselective but suffers from competing intermolecular reactions if the local concentration of the amine drops. Because ethylamine is highly volatile (b.p. 16.6 °C), heating the reaction in a standard flask leads to rapid loss of the reagent into the headspace, stalling the reaction and promoting dimerization of the epoxide.

  • Actionable Step: Conduct this reaction in a sealed pressure tube or a dedicated microwave reactor. Use a large excess of ethylamine (5-10 equivalents) as a 2.0 M solution in methanol. Heat to 65 °C for 12-16 hours. The excess amine acts as a kinetic driver, ensuring pseudo-first-order kinetics that outcompete side-reaction pathways.

Q3: The final cyclization step using chloroacetyl chloride yields a complex mixture with multiple TLC spots. How do I cleanly form the morpholin-3-one ring? Causality & Solution: This is the most critical and sensitive step. It requires a tandem N-acylation followed by an intramolecular Williamson-type ether synthesis. If you add the base and acylating agent simultaneously, you risk O-acylation or exhaustive degradation. Furthermore, using a heterogeneous base like NaH for the cyclization often results in localized high concentrations of base, leading to intermolecular cross-linking (polymerization) rather than the desired intramolecular spiro-cyclization[1].

  • Actionable Step: Split the reaction into a distinct two-stage, one-pot protocol. First, perform the N-acylation at 0 °C using a mild, non-nucleophilic base (DIPEA) to form the chloroacetamide intermediate. Once complete, cool the system to -20 °C and introduce a soluble, strong base like KOtBu[1]. The homogeneous nature of KOtBu in THF ensures rapid, uniform deprotonation of the tertiary alcohol, driving the kinetic intramolecular ring closure before intermolecular side reactions can occur.

Quantitative Data: Optimization of the Cyclization Step

To illustrate the impact of base and temperature selection on the final ring closure, consider the following optimization data derived from standard scale-up protocols.

EntryAcylating AgentBase (Cyclization)SolventTemperature ProfileIsolated Yield (%)Purity (HPLC)
1Chloroacetyl chlorideNaH (60% disp.)DMF0 °C to RT42%81%
2Bromoacetyl bromideK₂CO₃MeCNReflux15%<50% (Decomp.)
3Chloroacetyl chlorideLiHMDSTHF-78 °C to RT65%92%
4 Chloroacetyl chloride KOtBu (1.0 M in THF) THF -20 °C to RT 78% >98%

Table 1: Comparative yields for the tandem acylation/cyclization of the aminoalcohol intermediate. Entry 4 represents the optimal conditions for maximizing yield and purity.

Optimized Step-by-Step Methodology: Morpholin-3-one Ring Closure

This protocol is designed as a self-validating system; the visual cues (precipitate formation, color changes) serve as built-in quality control checkpoints to ensure each mechanistic stage is successful before proceeding.

  • Preparation: Dissolve the purified aminoalcohol intermediate (1.0 equiv, e.g., 10 mmol) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • N-Acylation: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dropwise, add chloroacetyl chloride (1.05 equiv).

    • Self-Validation Check: A white precipitate (DIPEA·HCl) should begin forming immediately, confirming the acylation is proceeding successfully.

  • Maturation: Stir at 0 °C for 45 minutes. Verify complete consumption of the starting material via TLC (DCM/MeOH 9:1, Ninhydrin stain; the secondary amine spot should disappear).

  • Cyclization Setup: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Base Addition: Slowly add Potassium tert-butoxide (KOtBu, 1.0 M solution in THF) (2.5 equiv) over 15 minutes.

    • Causality: The excess base is strictly required to first neutralize the DIPEA·HCl salt generated in step 3, and subsequently deprotonate the sterically hindered tertiary alcohol for the etherification.

  • Ring Closure: Remove the cooling bath and allow the reaction to naturally warm to room temperature. Stir for 4 hours.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (equal volume to THF) to neutralize any remaining base. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution of Hexanes/EtOAc) to yield the pure 4-ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one core.

References

Sources

Optimization

Technical Support Center: Troubleshooting Spirocyclization Failures

Introduction: The "Spiro Challenge" Spirocyclic compounds are invaluable in drug discovery for their ability to increase character and provide rigid 3D vectorization of substituents (scaffold hopping). However, synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Spiro Challenge"

Spirocyclic compounds are invaluable in drug discovery for their ability to increase


 character and provide rigid 3D vectorization of substituents (scaffold hopping). However, synthesizing them involves forcing two rings to share a single quaternary carbon—a process inherently fighting against significant steric repulsion and, frequently, ring strain.

This guide addresses the three most common failure modes in spirocyclization:

  • Kinetic Failure: The ends never meet due to steric bulk (Gem-dialkyl necessity).

  • Thermodynamic/Entropic Failure: The molecule prefers to polymerize (Oligomerization).

  • Catalytic Failure: The catalyst dies before the ring closes (Poisoning/Isomerization).

Module 1: Diagnostic Triage

Before altering conditions, you must diagnose the type of failure. Use this logic flow to categorize your issue.

DiagnosticFlow Start Spirocyclization Failed Analysis Analyze Crude Mixture (LCMS & 1H NMR) Start->Analysis Result1 Starting Material Recovered Unchanged Analysis->Result1 No Reaction Result2 Dimer/Oligomer Detected (2M+H, Broad NMR peaks) Analysis->Result2 Intermolecular Result3 Isomerized Olefins (Internal alkenes) Analysis->Result3 Catalyst Death Result4 Decomposition/Tar Analysis->Result4 Instability Sol1 ISSUE: Steric/Kinetic Barrier ACTION: Thorpe-Ingold Design Result1->Sol1 Sol2 ISSUE: Entropy Trap ACTION: High Dilution / Slow Addition Result2->Sol2 Sol3 ISSUE: Ru-Hydride Formation ACTION: Add Benzoquinone / Acid Wash Result3->Sol3 Sol4 ISSUE: Ring Strain ACTION: Switch to Radical/Polar Crossover Result4->Sol4

Figure 1: Diagnostic decision tree for identifying the root cause of cyclization failure.

Module 2: The Kinetic Barrier & The Thorpe-Ingold Effect

Symptom: Reaction is sluggish or returns starting material, even with active catalysts/reagents. Root Cause: The rotational freedom of the tether prevents the reactive centers from occupying the necessary proximity for bond formation.

The Science: Pre-Organization

The formation of a quaternary spiro-center is sterically demanding. Without a "conformational lock," the entropic penalty is too high. You must exploit the Thorpe-Ingold Effect (Gem-Dialkyl Effect) .[1] Bulky substituents on the tether compress the internal bond angle (


), forcing the external reactive groups closer together (

).[1]
Troubleshooting Protocol
ParameterRecommendationMechanism
Tether Substitution Add gem-dimethyl or cyclic ketal groups to the tether.Compresses internal angle <109.5°, forcing reactive ends together [1].
Pro-Spiro Center Use a pre-formed cyclic ketone (e.g., cyclohexanone) as the anchor.Reduces degrees of freedom compared to acyclic precursors.[2]
Validation 1H NMR check for conformers.If the precursor shows sharp, distinct diastereotopic protons, it is rigid enough. Broad signals imply too much flexibility.

Module 3: Ring-Closing Metathesis (RCM) Failures

Symptom: Formation of dimers (check LCMS for


) or oligomers instead of the spiro-ring.
Root Cause:  Intermolecular reaction is kinetically competitive with the difficult intramolecular spiro-closure.
The "Acid-Wash" High Dilution Protocol

Standard RCM conditions often fail for spirocycles. Traces of Lewis basic amines (morpholine, etc.) from previous steps can poison Ru-catalysts, and concentration drives oligomerization.

Step-by-Step Methodology:

  • Solvent Pre-Treatment (Critical):

    • Wash Dichloromethane (DCM) with 10%

      
       immediately before use, then dry over 
      
      
      
      and filter.
    • Why: Removes trace amines that coordinate to Ruthenium and cause catalyst decomposition or isomerization [2].

  • Degassing:

    • Sparge solvent with Argon for 20 minutes. Do not just balloon purge.

    • Why: Oxygen kills the active propagating carbene species.

  • High Dilution Setup:

    • Target concentration: 1 mM to 3 mM . (Standard reactions are 0.1 M; this is 100x more dilute).

  • Catalyst Addition:

    • Dissolve Grubbs-II or Hoveyda-Grubbs-II (5-10 mol%) in degassed DCM.

    • Add the catalyst solution in one portion to the refluxing substrate solution.

    • Note: For macrocycles, we use slow addition. For difficult spiro-rings, we need a high instantaneous concentration of active catalyst to overcome the activation barrier before the catalyst decomposes.

  • Additive (If Isomerization is observed):

    • Add 1,4-Benzoquinone (10 mol%) or Ti(OiPr)4 (30 mol%).

    • Why: Scavenges Ru-hydride species that cause double-bond migration (isomerization) [3].

Module 4: Intramolecular Alkylation (Spiro-Ether/Amine Formation)

Symptom: Elimination products (alkenes) observed instead of cyclization. Root Cause: The trajectory for


 attack is blocked by the quaternary center, favoring 

elimination.
The "Polarity Mismatch" Solution

If standard basic conditions (NaH, KOtBu) fail, switch to a radical-polar crossover approach or change the electrophile.

Guide:

  • Leaving Group: Switch from Bromide to Tosylate/Mesylate .

    • Reasoning: Tighter ion pairing in non-polar solvents can pre-organize the transition state.

  • Solvent Effect: Switch from DMF (polar aprotic) to Toluene/Benzene (non-polar).

    • Why: In non-polar solvents, the cation is tightly bound to the base, and the anion is "naked" only within the aggregate, often favoring the intramolecular pathway over intermolecular aggregation.

  • Temperature: Cool it down.

    • 
       has a lower activation energy than 
      
      
      
      in many spiro-systems. Running at -78°C to 0°C can favor substitution over elimination.

FAQ: Specific Scenarios

Q: I am trying to make a Spiro[2.4]heptane (cyclopropane spiro) and it won't close. A: Ring strain is the killer here (~27 kcal/mol).

  • Fix: Do not use direct alkylation. Use a Simmons-Smith reaction (

    
    , 
    
    
    
    ) on an exocyclic double bond. Alternatively, use a Kulinkovich reaction. The transition state for carbene insertion is earlier and less sensitive to strain than
    
    
    closure [4].

Q: My RCM product is a mixture of the spiro-alkene and a "one-carbon less" ketone. A: You have oxidative cleavage occurring.

  • Fix: Your solvent contains dissolved oxygen, or your workup was too oxidative. Quench the RCM with Ethyl Vinyl Ether to kill the Ru-carbene immediately.

Q: I have a basic nitrogen in my ring (Spiro-piperidine). A: Basic nitrogens coordinate to Ru-catalysts and kill them.

  • Fix: Convert the amine to an ammonium salt (using HCl or Tosic acid) before adding the catalyst. The RCM works on the salt. Alternatively, protect as a Boc/Cbz group (though the carbamate oxygen can still sometimes chelate, it is less aggressive) [5].

Visualizing the Pathway: RCM vs. Isomerization

RCM_Pathway Substrate Diene Precursor Active Active Ru-Carbene Substrate->Active + Ru Ru Ru-Catalyst Spiro Spiro-Olefin (Desired) Active->Spiro Intramolecular (k_intra) Oligomer Oligomer (Undesired) Active->Oligomer Intermolecular (k_inter) Isomer Isomerized Alkene (Dead End) Active->Isomer Ru-H Species (Side Rxn)

Figure 2: Competition kinetics in Ring-Closing Metathesis. Success depends on maximizing


 via dilution and minimizing Ru-H formation.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link

  • Kuhn, K. M., et al. (2010). Effect of solvent and additives on the efficiency of ring-closing metathesis. Organic Letters, 12(5), 984-987. Link

  • Hong, S. H., & Grubbs, R. H. (2006). Highly active water-soluble olefin metathesis catalyst. Journal of the American Chemical Society, 128(11), 3508-3509. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. Link

  • Fürstner, A. (2000).[3] Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purifying Diazaspiro Reaction Mixtures

Welcome to the Technical Support Center. Diazaspirocycles (such as 2,6-diazaspiro[3.3]heptanes and 6,7-diazaspiro[4.5]decanes) are highly valuable piperazine bioisosteres in modern drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Diazaspirocycles (such as 2,6-diazaspiro[3.3]heptanes and 6,7-diazaspiro[4.5]decanes) are highly valuable piperazine bioisosteres in modern drug discovery. However, their synthesis—often involving transition-metal-catalyzed cross-couplings, highly polar intermediates, and strained ring systems—presents unique purification challenges.

As an application science team, we have designed this guide to move beyond basic instructions. Here, we explain the mechanistic causality behind common failures and provide self-validating protocols to ensure your purification workflows are robust, reproducible, and analytically sound.

Process Visualization: Standard Purification Workflow

DiazaspiroPurification Start Crude Diazaspiro Mixture (Product, Pd Catalyst, Salts, Amines) Workup Aqueous Workup (Removes Inorganic Salts) Start->Workup Liquid-Liquid Extraction MetalScavenge Palladium Scavenging (Silica-Thiourea Chemisorption) Workup->MetalScavenge Organic Phase Deprotect TFA-Mediated Deprotection (Prevents Azetidine Ring-Opening) MetalScavenge->Deprotect Filtration of Silica CatchRelease Acid-Base Catch & Release (Separates Neutral Organics) Deprotect->CatchRelease Evaporation & Basification Chromatography Flash Chromatography (Silica + 1-3% TEA Modifier) CatchRelease->Chromatography Organic Extraction Final Pure Diazaspiro Bioisostere Chromatography->Final Elution & Concentration

Figure 1: Comprehensive downstream purification workflow for metal-catalyzed diazaspirocycle synthesis.

Part 1: Frequently Asked Questions (Upstream Prevention)

Q1: I am synthesizing a 2,6-diazaspiro[3.3]heptane derivative, but my product degrades into multiple spots during Boc-deprotection. What is causing this? A1: This is a classic issue of reagent-induced ring opening. The spiro-fused cyclobutane/azetidine system possesses immense ring strain. When you use a strong acid with a highly nucleophilic counterion (such as HCl in dioxane), the chloride ion attacks the protonated azetidine, triggering a nucleophilic ring-opening cascade[1]. The Fix: Switch to Trifluoroacetic Acid (TFA) in dichloromethane (DCM). The trifluoroacetate counterion is non-nucleophilic, allowing for clean protonation and removal of the Boc group without compromising the integrity of the highly strained diazaspiro core[1].

Q2: My diazaspiro compound is streaking severely on normal-phase TLC, making column chromatography impossible. How do I resolve this? A2: Streaking is caused by a Brønsted acid-base interaction. Normal-phase silica gel is populated with uncapped silanol groups (Si-OH) that are mildly acidic (pKa ~4.5–5.0). The secondary or tertiary amines in your diazaspirocycle (pKa ~8–10) become protonated by these silanols, causing the compound to chemisorb to the stationary phase rather than eluting smoothly[2]. The Fix: Add 1–3% Triethylamine (TEA) or aqueous ammonia to your mobile phase. The volatile TEA competitively binds to and masks the acidic silanol sites, allowing your diazaspiro compound to partition based strictly on its inherent polarity[2].

Part 2: Troubleshooting Guide (Downstream Purification)

Issue A: High Palladium Contamination (>10 ppm)

Diazaspirocycles are frequently functionalized via Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. Because the diazaspiro core is rich in nitrogen, it acts as an excellent bidentate ligand, tightly chelating residual palladium and rendering standard aqueous workups ineffective[3].

Mechanistic Solution: Implement functionalized silica metal scavengers (e.g., SiliaMetS Thiourea or Thiol). These scavengers operate via chemisorption. The soft sulfur/nitrogen ligands grafted onto the silica matrix have a thermodynamically higher affinity for the soft Pd metal center than the diazaspiro product. The scavenger outcompetes the product for the metal, permanently tethering the palladium to the heterogeneous solid support for easy removal via filtration[3][4].

Issue B: Separation of Unreacted Starting Amines

If your cross-coupling or substitution reaction does not go to completion, separating the starting amine from the diazaspiro product via chromatography is notoriously difficult due to their nearly identical polarities.

Mechanistic Solution: Utilize an Acid-Base "Catch-and-Release" extraction. This is a self-validating thermodynamic process. By lowering the aqueous pH to < 2, all amines are protonated into water-soluble ammonium salts. Non-basic organic impurities (unreacted aryl halides, phosphine ligands) remain in the organic phase and are discarded. Subsequent basification (pH > 10) deprotonates the diazaspiro core, rendering it lipophilic and allowing its quantitative recovery into a fresh organic phase.

Part 3: Quantitative Data & Selection Guides

Table 1: Common Impurities and Recommended Purification Strategies
Impurity TypeSource / OriginMechanistic Purification StrategyAnalytical Validation
Transition Metals (Pd, Ru) Cross-coupling catalysts (e.g., Pd-118)Chemisorption via Thiol/Thiourea functionalized silicaICP-MS (< 10 ppm target)
Neutral Organics Unreacted aryl halides, phosphine oxidesAcid-Base Catch-and-Release (pH modulation)LC-MS / UV-Vis
Regioisomers Non-selective spirocyclizationReverse-Phase Prep-HPLC (C18 column)2D-NMR (NOESY/HMBC)
Ring-Opened Byproducts Harsh acidic deprotection (e.g., HCl)Preventative: Switch to TFA/DCM1H-NMR (Loss of symmetry)
Table 2: Metal Scavenger Selection for Pd-Catalyzed Diazaspiro Syntheses
Scavenger TypeFunctional GroupBest ForOptimal Conditions
SiliaMetS Thiourea -NH-CS-NH2Pd(II), Pd(0), Pd-118DCM or THF, 1-4 hours, 25°C
SiliaMetS Thiol -SHGeneral Pd, Ru, CuToluene or DMF, 4-12 hours, 60°C
SiliaMetS DMT DimercaptotriazineHighly chelated Pd complexesAqueous/Organic mixtures, 25°C

Part 4: Validated Experimental Protocols

Protocol 1: Strain-Preserving Boc Deprotection of Diazaspirocycles

This protocol is self-validating: the evolution of CO2 gas provides real-time visual confirmation of the deprotection kinetics.

  • Preparation: Dissolve the Boc-protected diazaspirocycle (1.0 equiv, e.g., 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution. Cool the flask to 0 °C in an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:4 (v/v) ratio of TFA to DCM. Note: Watch for effervescence (CO2 release), which confirms the cleavage of the tert-butyl carbamate.

  • Reaction: Remove the ice bath and stir at room temperature for 2–3 hours. Monitor completion via LC-MS (TLC is often unreliable here due to the extreme polarity of the fully deprotected diamine).

  • Concentration: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 20 mL) to azeotropically remove residual TFA.

  • Basification (Catch-and-Release): Dissolve the resulting TFA-salt in minimal water. Chill to 0 °C and adjust to pH 12 using 2M aqueous NaOH. Extract the free-based diazaspirocycle with a polar organic solvent (e.g., 10% MeOH in DCM or EtOAc) three times.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the pure free amine.

Protocol 2: Batch-Mode Palladium Scavenging

This protocol utilizes heterogeneous chemisorption to reduce Pd levels from >1000 ppm to <10 ppm.

  • Post-Reaction Workup: Following your Pd-catalyzed cross-coupling, perform a standard aqueous quench and extract the crude diazaspiro product into an organic solvent (e.g., EtOAc or DCM).

  • Scavenger Addition: Add SiliaMetS Thiourea (or equivalent functionalized silica) directly to the organic phase. Calculation: Use 4 to 5 molar equivalents of scavenger relative to the initial amount of Pd catalyst used in the reaction.

  • Incubation: Stir the heterogeneous suspension vigorously at room temperature for 4 hours. For highly sterically hindered Pd complexes (like Pd-118), heating the mixture to 40 °C can accelerate the chemisorption thermodynamics[4].

  • Filtration: Filter the suspension through a pad of Celite to remove the silica-bound palladium. Wash the filter cake with 2 column volumes of the reaction solvent.

  • Validation: Concentrate the filtrate and analyze a 1 mg sample via ICP-MS to validate that residual palladium is below the acceptable pharmaceutical threshold (<10 ppm).

References

  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. Available at:[Link]

  • MDPI. "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." Pharmaceuticals. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Purification of Spirocyclic Ketones

Welcome to the Technical Support Center for spirocyclic ketone purification. Spirocyclic scaffolds—characterized by two rings sharing a single central atom—are highly valued in modern drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic ketone purification. Spirocyclic scaffolds—characterized by two rings sharing a single central atom—are highly valued in modern drug discovery. Their inherently rigid, three-dimensional architecture (high


 character) locks molecules into bioactive conformations, minimizing entropic penalties upon target binding and opening novel chemical space[1].

However, this 3D geometry, combined with the polarity of the ketone moiety and a frequent lack of conjugated chromophores, introduces severe purification bottlenecks. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize the isolation of spirocyclic ketones.

Part 1: Purification Decision Matrix

Before troubleshooting, it is critical to establish a logically sound purification workflow. The physical properties of your spirocyclic ketone dictate the chromatographic modality and detection method.

G Start Crude Spirocyclic Ketone CheckUV Does it possess a conjugated chromophore? Start->CheckUV UVYes UV-Vis Detection (PDA/DAD) CheckUV->UVYes Yes UVNo Universal Aerosol Detection (CAD / ELSD) CheckUV->UVNo No CheckStability Is it stable against isomerization in polar/aqueous solvents? StableYes RP-HPLC (Volatile Buffers) CheckStability->StableYes Yes StableNo Preparative SFC (Water-Free, CO2-based) CheckStability->StableNo No (Retro-Mannich Risk) UVYes->CheckStability UVNo->CheckStability

Decision matrix for selecting spirocyclic ketone purification workflows.

Part 2: Troubleshooting Guides & FAQs

Q1: My spirocyclic ketone lacks a UV chromophore. Should I use ELSD or CAD for fraction collection?

A: For non-UV active spirocyclic ketones, Charged Aerosol Detection (CAD) is fundamentally superior to Evaporative Light Scattering Detection (ELSD) for both analytical quantitation and preparative fraction triggering.

The Causality: Both are evaporative aerosol detectors, but they measure particles differently. ELSD relies on light scattering, which varies exponentially with particle size, resulting in complex sigmoidal response curves and poor sensitivity for particles under 50 nm[2]. CAD, however, transfers a positive charge from ionized nitrogen gas to the dried analyte particles. The charge measured by the electrometer is directly proportional to the mass of the analyte, regardless of chemical structure[2]. CAD maintains linear sensitivity for particles as small as 10 nm, preventing the loss of low-concentration fractions or impurities[2].

Self-Validating Tip: When using CAD with gradient elution, always program an inverse gradient of the mobile phase post-column (prior to the detector) to maintain a constant solvent composition entering the nebulizer. This ensures uniform nebulization efficiency and a truly linear response[3].

Q2: I am observing peak splitting and poor recovery of spiro oxindole ketones during Reversed-Phase HPLC (RP-HPLC). What is happening?

A: You are likely observing solvent-induced isomerization. Spiro oxindole alkaloids and related spirocyclic ketones are highly susceptible to epimerization in polar or aqueous solvents via a retro-Mannich reaction[4].

The Causality: The aqueous mobile phases used in RP-HPLC (e.g., Water/Acetonitrile) provide the protic environment necessary to facilitate the ring-opening/ring-closing equilibrium, resulting in the continuous interconversion of diastereomers on the column. This manifests as broad, split, or "bridged" peaks.

The Solution: Switch to Supercritical Fluid Chromatography (SFC) . SFC utilizes supercritical carbon dioxide (


) as the primary mobile phase, which is aprotic and water-free[4]. By using an alcohol co-solvent (like Methanol) with a basic additive (e.g., 0.2% diethylamine), you suppress the retro-Mannich reaction, locking the spirocycle in its current configuration and allowing for baseline resolution of epimers[4].
Q3: My spirocycle streaks heavily on normal-phase silica gel, even with optimized Hexane/Ethyl Acetate gradients. How can I improve peak shape?

A: The 3D nature of spirocycles exposes polar functional groups (like the ketone oxygen and any heteroatoms in the rings) to the acidic silanol groups on bare silica, causing multi-point hydrogen bonding and severe tailing.

The Solution:

  • Additive approach: Add 1-2% Triethylamine (TEA) to your mobile phase to competitively bind the acidic silanols.

  • Stationary phase shift: Utilize amine-functionalized silica (e.g.,

    
     or 2-Ethylpyridine columns). 2-Ethylpyridine (2-EP) columns are particularly effective in SFC for retaining spirocycles without the severe tailing seen on bare silica[5].
    

Part 3: Quantitative Data & Method Comparisons

To aid in method development, the following tables summarize the operational parameters and performance metrics of different purification modalities for spirocyclic ketones.

Table 1: Detector Selection Matrix for Spirocyclic Ketones
Detector TypePrinciple of DetectionSensitivityLinearitySuitability for Spiro Ketones
UV-Vis (PDA) Light absorption by chromophoresModerateHighPoor. Most aliphatic spirocyclic ketones lack conjugation.
ELSD Light scattering of dried aerosolLow/ModerateNon-linear (Sigmoidal)Fair. Good for bulk prep, but misses trace impurities (<50nm particles)[2].
CAD Electrometric measurement of charged aerosolHigh (pg to ng range)High (with inverse gradient)Excellent. Universal mass-based response, detects UV-invisible compounds[2].
Table 2: Chromatographic Modality Comparison
ModalityMobile PhaseIsomerization RiskThroughputBest Use Case
Normal Phase (Flash) Hexane / EtOAc / DCMLowLow/ModerateInitial crude cleanup; robust but prone to streaking.
RP-HPLC Water / MeCN / MeOH + BuffersHigh (Aqueous)ModerateStable spirocycles requiring high-resolution impurity clearance.
Prep SFC

/ MeOH / MeCN + Additives
Very Low (Aprotic)High (Low viscosity)Tautomeric spirocycles; high-throughput library purification[4],[5].

Part 4: Step-by-Step Experimental Protocols

Protocol A: Preparative SFC Isolation of Aqueous-Sensitive Spirocyclic Ketones

This protocol is designed to isolate spirocyclic epimers without inducing retro-Mannich isomerization, utilizing a self-validating recovery check.

  • Sample Preparation: Dissolve the crude spirocyclic ketone in Dimethyl sulfoxide (DMSO) or a Methanol/DMSO blend. DMSO allows for higher mass loading and better resolution in achiral SFC applications compared to pure methanol[5]. Caution: Do not use DMSO if utilizing a coated chiral stationary phase, as it will strip the coating[5].

  • Column Selection: Install a 2-Ethylpyridine (2-EP) Optimum Bed Density (OBD) preparative column (e.g., 5 µm, 21.2 x 150 mm)[5]. The 2-EP chemistry provides excellent peak shape for basic/polar spirocycles without requiring excessive mobile phase additives.

  • Mobile Phase Setup:

    • Pump A: Food-grade liquid

      
      .
      
    • Pump B (Co-solvent): Acetonitrile or Methanol containing 0.2% Diethylamine (DEA)[4]. The basic additive masks residual silanols.

  • Method Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120-140 bar to ensure the

    
     remains in a supercritical state. Set column temperature to 35–40 °C.
    
  • Gradient Execution: Run a gradient from 5% to 40% Pump B over 10 minutes at a high flow rate (e.g., 70 mL/min). The low viscosity of supercritical fluids allows for high flow rates without exceeding system pressure limits[5].

  • Fraction Collection & Validation: Trigger collection via MS or CAD. Immediately evaporate the volatile co-solvent under a stream of nitrogen. Self-Validation: Re-inject a fraction of the dried product onto an analytical SFC column to confirm >95% purity and the absence of epimerization.

Protocol B: RP-HPLC-CAD Purification of UV-Invisible Spirocycles

This protocol establishes a linear, mass-based collection method for spirocycles lacking chromophores.

  • System Priming: Because CAD detects all non-volatile compounds, thoroughly flush the LC system (30–60 min) with highly purified, volatile buffers (e.g., 0.1% Formic Acid or 0.1% TFA) to remove any non-volatile salts (like phosphate) from previous users[3].

  • Column Selection: Use a high-efficiency C18 or PFP (Pentafluorophenyl) column to provide alternate selectivity for the 3D spirocyclic core.

  • Inverse Gradient Setup (Critical): Plumb a secondary make-up pump post-column. Program this pump to deliver a gradient that is the exact inverse of the analytical gradient. (e.g., If the column gradient goes from 10% to 90% organic, the make-up pump must go from 90% to 10% organic). This ensures the CAD nebulizer receives a constant 50/50 organic/aqueous ratio, stabilizing droplet formation and ensuring linear quantitation[2].

  • Detector Settings: Set the CAD evaporative temperature to 35 °C (ideal for semi-volatile spirocyclic ketones) and optimize the Power Function Value (PFV) to ~1.4 to maximize linearity[3].

  • Execution: Inject the sample and collect fractions based on the CAD signal threshold. The mass-sensitive nature of CAD ensures that fraction volumes accurately reflect the total mass of the spirocycle eluted.

References

  • Wu, W., et al. (2017). Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla. PubMed / NIH. Available at:[Link]

  • Chromatography Online. (2021). Columns - Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Available at:[Link]

  • Chromatography Online. (2020). Basic Principles for Purification Using Supercritical Fluid Chromatography. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with 4-Ethyl Diazaspiro Derivatives

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving solubility issues encountered with 4-ethyl diazaspiro derivati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving solubility issues encountered with 4-ethyl diazaspiro derivatives. Recognizing that poor aqueous solubility is a significant hurdle in the development of many promising compounds, this document offers a structured, in-depth approach to systematically identify and overcome these challenges.[1][2] The strategies outlined here are grounded in established physicochemical principles and formulation science, aiming to enhance bioavailability and facilitate the progression of your research.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: My 4-ethyl diazaspiro derivative shows poor solubility in aqueous media. What is the first step I should take?

A1: The initial and most critical step is to assess the pH-dependent solubility of your compound. Diazaspiro derivatives typically contain basic nitrogen atoms within their spirocyclic structure.[6] These amines can be protonated in acidic conditions, forming more polar and, consequently, more water-soluble salts.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Create a range of buffers with pH values from 2 to 10.

  • Add excess compound: Add an excess amount of your 4-ethyl diazaspiro derivative to a fixed volume of each buffer.

  • Equilibrate: Shake or stir the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

This profile will reveal the pH range where your compound is most soluble and guide your formulation strategy.[7][8]

Q2: Adjusting the pH is not sufficient or is not a viable option for my intended application. What other simple techniques can I try?

A2: If pH modification alone is inadequate, the use of co-solvents is a common and effective next step to enhance solubility.[9][10] Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[9][11]

Commonly Used Co-solvents in Preclinical Formulations:

Co-solventTypical Concentration RangeKey Considerations
Ethanol5-40% (v/v)Generally well-tolerated, but can cause precipitation upon dilution.[12]
Propylene Glycol (PG)10-60% (v/v)A versatile and commonly used co-solvent.[9][11]
Polyethylene Glycol 400 (PEG 400)10-80% (v/v)Effective for many poorly soluble compounds.[10][11]
Dimethyl Sulfoxide (DMSO)<10% (v/v)A powerful solvent, but potential for toxicity at higher concentrations.[11]
N-Methyl-2-pyrrolidone (NMP)<10% (v/v)High solubilizing capacity, but requires careful toxicity assessment.[11]

Experimental Protocol: Co-solvent Screening

  • Select a range of co-solvents: Choose a few biocompatible co-solvents from the table above.

  • Prepare co-solvent/water mixtures: Create a series of binary mixtures with varying percentages of the co-solvent in water (e.g., 10%, 20%, 40%, 60% v/v).

  • Determine solubility: Measure the solubility of your 4-ethyl diazaspiro derivative in each co-solvent mixture using the equilibration method described in A1.

  • Evaluate for precipitation upon dilution: A critical step is to assess whether the compound precipitates when the co-solvent formulation is diluted into an aqueous medium, simulating in vivo administration.

Caption: Initial solubility troubleshooting workflow.

Troubleshooting Guide: Advanced Strategies for Solubility Enhancement

Problem: My 4-ethyl diazaspiro derivative remains poorly soluble even after exploring pH and co-solvent systems, or it precipitates upon dilution.

This section delves into more advanced formulation strategies that can significantly enhance the solubility and bioavailability of challenging compounds.

Solution 1: Solid Dispersions

Causality: Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[1][3][13] The amorphous state has a higher free energy than the crystalline state, leading to increased apparent solubility and dissolution rate.[1] The polymer carrier also improves wettability and can inhibit recrystallization of the drug.[14]

Commonly Used Carriers:

  • Polyvinylpyrrolidone (PVP)[14]

  • Hydroxypropyl methylcellulose (HPMC)[1]

  • Polyethylene Glycols (PEGs)[14]

  • Copovidone[15]

Experimental Workflow: Preparing and Evaluating a Solid Dispersion

Caption: Nanosuspension development workflow.

Protocol: Wet Milling for Nanosuspension Preparation

  • Prepare a pre-suspension: Disperse the 4-ethyl diazaspiro derivative in an aqueous solution containing a suitable stabilizer (e.g., Poloxamer 188, Tween 80).

  • Milling: Introduce the pre-suspension into a bead mill containing small milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Process: Mill for a predetermined time until the desired particle size is achieved.

  • Separate: Separate the nanosuspension from the milling media.

  • Characterization:

    • Particle Size Analysis: Use dynamic light scattering (DLS) to measure the mean particle size and polydispersity index (PDI).

    • Zeta Potential: Measure the zeta potential to assess the physical stability of the suspension. A value of ±30 mV is generally considered stable.

    • Dissolution Testing: Evaluate the dissolution rate enhancement compared to the un-milled drug.

Solution 3: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [16][17]They can encapsulate poorly soluble "guest" molecules, like your 4-ethyl diazaspiro derivative, into their hydrophobic core, forming an inclusion complex. [4][18]This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule. [18][19] Commonly Used Cyclodextrins in Pharmaceuticals: [16][20]

Cyclodextrin Key Features
Alpha-Cyclodextrin (α-CD) Smaller cavity size.
Beta-Cyclodextrin (β-CD) Moderate cavity size, but limited aqueous solubility.
Gamma-Cyclodextrin (γ-CD) Larger cavity size.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility and good safety profile. [20]

| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility, often used in parenteral formulations. [16]|

Protocol: Phase Solubility Study

  • Prepare cyclodextrin solutions: Create a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., HP-β-CD).

  • Add excess drug: Add an excess amount of your 4-ethyl diazaspiro derivative to each solution.

  • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (24-72 hours).

  • Separate and quantify: Centrifuge or filter the samples and quantify the concentration of the dissolved drug in the supernatant.

  • Plot and analyze: Plot the drug concentration against the cyclodextrin concentration. The shape of the curve indicates the type of complex formed and can be used to determine the binding constant and stoichiometry.

Solution 4: Liposomal Encapsulation

Causality: Liposomes are microscopic vesicles composed of one or more lipid bilayers. [21]Hydrophobic drugs, such as many 4-ethyl diazaspiro derivatives, can be partitioned into the lipid bilayer of the liposome, effectively solubilizing them in an aqueous medium. [21][22][23]Liposomes can also protect the drug from degradation and alter its pharmacokinetic profile. [21] Protocol: Thin-Film Hydration Method for Liposome Preparation

  • Dissolve lipids and drug: Dissolve the chosen lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and your 4-ethyl diazaspiro derivative in a suitable organic solvent (e.g., chloroform/methanol).

  • Create a thin film: Evaporate the organic solvent in a round-bottom flask using a rotary evaporator to form a thin lipid film on the inner surface.

  • Hydrate: Hydrate the film by adding an aqueous buffer and agitating the flask. This process forms multilamellar vesicles (MLVs).

  • Size reduction (optional but recommended): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be sonicated or extruded through membranes with a defined pore size.

  • Characterization:

    • Encapsulation Efficiency: Determine the percentage of the drug that has been successfully encapsulated within the liposomes.

    • Particle Size and Zeta Potential: Characterize the size distribution and stability of the liposomes.

    • In Vitro Release: Study the release profile of the drug from the liposomes over time.

Solution 5: Prodrug Approach

Causality: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. [24][25]For solubility enhancement, a hydrophilic moiety (e.g., a phosphate, amino acid, or polyethylene glycol) is covalently attached to the parent drug. [24][25]This increases the water solubility of the prodrug, which, after administration, is cleaved by enzymes to release the active 4-ethyl diazaspiro derivative at the site of action. [24]This is a more involved strategy that requires chemical modification of the lead compound. [26][27]

Summary and Decision-Making Flowchart

The following flowchart provides a comprehensive decision-making guide for selecting the most appropriate solubility enhancement strategy.

Caption: Comprehensive solubility enhancement decision tree.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively address the solubility challenges associated with 4-ethyl diazaspiro derivatives, thereby unlocking their full therapeutic potential.

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.). Retrieved March 3, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. (2025, July 1). Retrieved March 3, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. (n.d.). Retrieved March 3, 2026, from [Link]

  • Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. (2024, August 29). Retrieved March 3, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Retrieved March 3, 2026, from [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). Retrieved March 3, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • A Review On Nanosuspension: A Method To Improve Medication Solubility - IJNRD. (2025, January 1). Retrieved March 3, 2026, from [Link]

  • Cyclodextrin In Drug Delivery: A Review - SciSpace. (2012, November 11). Retrieved March 3, 2026, from [Link]

  • Enhancing solubility with novel excipients - Manufacturing Chemist. (2025, December 3). Retrieved March 3, 2026, from [Link]

  • Cyclodextrins used as excipients | EMA. (2017, October 9). Retrieved March 3, 2026, from [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Retrieved March 3, 2026, from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Retrieved March 3, 2026, from [Link]

  • Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16). Retrieved March 3, 2026, from [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12). Retrieved March 3, 2026, from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20). Retrieved March 3, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved March 3, 2026, from [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. (2025, September 22). Retrieved March 3, 2026, from [Link]

  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs - Drug Development and Delivery. (2023, December 4). Retrieved March 3, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Retrieved March 3, 2026, from [Link]

  • Liposome-encapsulated drugs: What are the industrial perspectives on delivery strategies for poorly water-soluble drugs? - Consensus. (n.d.). Retrieved March 3, 2026, from [Link]

  • A Review on Solubility Enhancement by Solid Dispersion Technique. (2021, December 29). Retrieved March 3, 2026, from [Link]

  • Prodrug strategies to overcome poor water solubility - PubMed. (2007, July 30). Retrieved March 3, 2026, from [Link]

  • Prodrug strategies to overcome poor water solubility. (2007) | Valentino J. Stella - SciSpace. (n.d.). Retrieved March 3, 2026, from [Link]

  • Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Improving solubility and accelerating drug development - Veranova. (n.d.). Retrieved March 3, 2026, from [Link]

  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed. (2006, May 15). Retrieved March 3, 2026, from [Link]

  • Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability - Ovid. (n.d.). Retrieved March 3, 2026, from [Link]

  • Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs - Revista Electronica de Veterinaria. (n.d.). Retrieved March 3, 2026, from [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.). Retrieved March 3, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved March 3, 2026, from [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2). Retrieved March 3, 2026, from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27). Retrieved March 3, 2026, from [Link]

  • 23.1. Properties of amines | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved March 3, 2026, from [Link]

  • SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. (n.d.). Retrieved March 3, 2026, from [Link]

  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (2025, January 30). Retrieved March 3, 2026, from [Link]

  • 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader. (2022, February 28). Retrieved March 3, 2026, from [Link]

Sources

Optimization

Technical Support Center: Precision Ethylation Strategies

Department: Synthetic Methodology & Process Optimization Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Focus: Preventing Side Reactions During Ethyl Group Attachment[1] Welcome to the Ethylation Support Hub...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Synthetic Methodology & Process Optimization Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Focus: Preventing Side Reactions During Ethyl Group Attachment[1]

Welcome to the Ethylation Support Hub

You are likely here because adding a simple two-carbon chain (


) has proven unexpectedly difficult. Ethylation is deceptively complex due to the unique reactivity of the ethyl group: it is small enough to allow over-alkylation yet possesses 

-hydrogens that invite elimination.

This guide treats your chemical reaction as a system of competing pathways. We do not just give you a recipe; we troubleshoot the mechanism to shut down side reactions before they start.

Module 1: N-Ethylation (Amines)

Status:



User Ticket #101:

"I am trying to convert a primary amine to a secondary ethyl-amine using Ethyl Iodide. I used 1 equivalent of EtI, but I ended up with a mixture of starting material, desired product, and significant amounts of tertiary amine and quaternary ammonium salt. Why can't I stop at the mono-ethyl stage?"

Root Cause Analysis:

This is the "Runaway Train" effect.[2][3] Ethyl groups are electron-donating.[1] When you attach one ethyl group to a nitrogen, the resulting secondary amine is more nucleophilic than your starting primary amine.[1] It reacts faster with the remaining Ethyl Iodide than your starting material does.[1]

The Solution: Reductive Amination

Do not use alkyl halides (EtI/EtBr) for mono-ethylation. Instead, use Reductive Amination with Acetaldehyde.[1] This forms an imine intermediate which is then selectively reduced.[1][3] The imine formation is discrete and controllable.

Standard Operating Procedure (SOP): Reductive Mono-Ethylation

Reagents:

  • Substrate: Primary Amine (

    
     equiv)[1][3]
    
  • Reagent A: Acetaldehyde (

    
     equiv)
    
  • Reagent B: Sodium Triacetoxyborohydride (

    
    ) (
    
    
    
    equiv)[1]
  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Protocol:

  • Imine Formation: Dissolve amine in DCE under

    
    .[1] Add Acetaldehyde.[1] Stir for 30–60 mins. Note: The imine forms in equilibrium.
    
  • Reduction: Add

    
     in one portion.
    
    • Why this reductant? It is mild and will reduce the protonated imine/iminium ion faster than it reduces the raw aldehyde, preventing side reactions.[1]

  • Quench: After 2–4 hours, quench with saturated aqueous

    
    .
    
Decision Logic Diagram

N_Ethylation_Logic Start Goal: Mono-N-Ethylation Method_A Method A: Alkyl Halide (Et-I) Start->Method_A Avoid Method_B Method B: Reductive Amination Start->Method_B Recommended Result_A Product is MORE Nucleophilic than Starting Material Method_A->Result_A Result_B Forms Imine Intermediate Method_B->Result_B Side_Rxn Over-Alkylation Loop (Tertiary/Quaternary Salts) Result_A->Side_Rxn Runaway Reaction Reduction Selective Reduction (NaBH(OAc)3) Result_B->Reduction Success High Yield Mono-Ethyl Amine Reduction->Success

Figure 1: Mechanistic pathway comparison showing why direct alkylation fails and reductive amination succeeds.

Module 2: O-Ethylation (Phenols & Alcohols)

Status:



User Ticket #102:

"I am performing a Williamson Ether Synthesis on a phenol using Ethyl Bromide and NaH. My yield is 40%, and I see gas evolution. NMR shows vinyl protons (ethylene) and some C-alkylated byproducts."[1]

Root Cause Analysis:
  • Elimination (E2): Ethyl halides have

    
    -hydrogens.[1] Strong bases (like Hydride) or high temperatures promote E2 elimination, generating Ethylene gas (
    
    
    
    ) instead of the ether.[1]
  • Ambident Nucleophiles: Phenoxides can attack via Oxygen (O-alkylation) or Carbon (C-alkylation).[1] Protic solvents shield the Oxygen, favoring unwanted C-alkylation.[1][4]

The Solution: Solvent & Base Tuning [4][5]
  • Switch Base: Use Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) instead of NaH. These are milder and less likely to drive elimination.[1]
  • Switch Solvent: Use Polar Aprotic solvents (DMF, DMSO, or Acetone).[1][6] These solvate the metal cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive for 
    
    
    
    substitution, outpacing the E2 pathway.[1]
Troubleshooting Matrix
VariableCondition A (Risk of Side Rxn)Condition B (Optimized)Mechanistic Reason
Base

/


/

Strong bases promote E2 elimination (Ethylene formation).[1]
Solvent Ethanol / Water / MethanolDMF / DMSO / AcetonitrileProtic solvents shield Oxygen (H-bonding), encouraging C-alkylation.[1][4] Aprotic solvents accelerate O-alkylation (

).[1]
Temp Reflux (

)

Elimination has a higher activation energy; keep temp low to favor Substitution.[1]
Halide Ethyl Iodide (

)
Ethyl Bromide (

)
Iodide is a better leaving group but also more prone to elimination in some contexts; Bromide is often a stable compromise.[1]
Pathway Visualization

O_Ethylation Phenol Phenol Substrate Conditions_Bad Strong Base (NaH) High Temp Protic Solvent Phenol->Conditions_Bad Conditions_Good Mild Base (K2CO3) Polar Aprotic (DMF) <60°C Phenol->Conditions_Good E2_Path E2 Elimination (Ethylene Gas) Conditions_Bad->E2_Path Major C_Alk C-Alkylation (Ring Substitution) Conditions_Bad->C_Alk Minor SN2_Path SN2 Substitution (Ethyl Ether) Conditions_Good->SN2_Path Major

Figure 2: Competition between Substitution (SN2) and Elimination (E2) based on reaction conditions.

Module 3: C-Ethylation (Friedel-Crafts)

Status:



User Ticket #103:

"I need to add a single ethyl group to a benzene ring. I used Ethyl Chloride and


. I got a mix of Ethylbenzene, Diethylbenzene, and Triethylbenzene.[1] How do I stop at one?"
Root Cause Analysis:

Alkylation activates the ring.[5][7][8] An ethyl group pushes electron density into the benzene ring (Hyperconjugation/Inductive effect).

  • Reactivity: Ethylbenzene is 10–100x more reactive than Benzene.[1]

  • Result: As soon as product forms, it out-competes the starting material for the remaining reagent.[1]

The Solution: Acylation-Reduction Strategy

Do not use Friedel-Crafts Alkylation. Use Friedel-Crafts Acylation followed by reduction.[1][5]

  • Acylation: Add an Acetyl group (

    
    ).[1] The carbonyl is electron-withdrawing. It deactivates the ring, preventing a second reaction.
    
  • Reduction: Convert the ketone to an ethyl group using Wolff-Kishner or Clemmensen reduction.

Protocol: The "Acylation-Reduction" Bypass

Step 1: Acylation (Self-Stopping)

  • Reagents: Acetyl Chloride (

    
     equiv), 
    
    
    
    (
    
    
    equiv), DCM (
    
    
    ).[1]
  • Mechanism: Forms Acetophenone.[1] The ring is now deactivated. No poly-acylation occurs.[1]

Step 2: Reduction (Clemmensen)

  • Reagents: Zinc Amalgam (

    
    ), Conc.[1] 
    
    
    
    , Reflux.[1]
  • Result: The

    
     becomes 
    
    
    
    . Acetophenone
    
    
    Ethylbenzene.[1]
Process Flow Diagram

C_Ethylation cluster_fail Direct Alkylation (Failure) cluster_success Acylation-Reduction (Success) Benzene Benzene Ring EtCl Ethyl Chloride + AlCl3 Benzene->EtCl AcCl Acetyl Chloride + AlCl3 Benzene->AcCl Prod1 Ethylbenzene (Activated!) EtCl->Prod1 Poly Poly-Ethylbenzene (Unwanted) Prod1->Poly Fast Rxn Ketone Acetophenone (Deactivated - Stops Here) AcCl->Ketone Reduct Reduction (Zn/Hg, HCl) Ketone->Reduct Final Mono-Ethylbenzene Reduct->Final

Figure 3: Overcoming the polyalkylation problem by using the Acylation-Reduction route.

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1]

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Planning and Side Reactions."

  • BenchChem Technical Guides. "Preventing Polyalkylation in Friedel-Crafts Reactions."

  • PharmaXChange. "Conditions for O-alkylation vs C-alkylation of Phenolates."

  • OpenStax Chemistry. "Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction."[1]

Sources

Troubleshooting

overcoming steric hindrance in spiro ring synthesis

Current Status: Operational Topic: Overcoming Steric Hindrance in Spiro Ring Synthesis Ticket Priority: High (Drug Discovery/Lead Optimization) Introduction: The Geometry of Resistance Welcome to the SCSSC. You are likel...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Overcoming Steric Hindrance in Spiro Ring Synthesis Ticket Priority: High (Drug Discovery/Lead Optimization)

Introduction: The Geometry of Resistance

Welcome to the SCSSC. You are likely here because your spirocyclization yield is stalling below 20%, or you are observing oligomerization instead of ring closure.

Spiro rings (two rings sharing a single atom) introduce a unique vector of difficulty: The Gem-Dialkyl Effect (Thorpe-Ingold Effect) . Unlike fused or bridged systems, spiro-centers require the formation of a quaternary carbon where the bond angles must be compressed significantly to allow the two reactive ends to meet.

This guide treats your synthesis as a mechanical system. We will troubleshoot the kinetics, the catalyst architecture, and the thermodynamic traps.

Module 1: Kinetic Troubleshooting (The Thorpe-Ingold Effect)

User Query:

"I am attempting an alkylation to close a 5-membered spiro ring, but the reaction is extremely slow, and I'm seeing mostly intermolecular polymerization. Why?"

Root Cause Analysis:

You are fighting entropy. In a linear chain, the reactive ends have too many degrees of freedom (rotational conformers) to find each other frequently enough for cyclization to outcompete polymerization.

The Solution: Pre-organization via Angle Compression

You must invoke the Thorpe-Ingold Effect .[1] By adding bulky substituents (like methyl groups) on the carbon chain adjacent to the reaction center, you force the internal bond angle to compress (from ~112° toward <109.5°). This "pushes" the reactive termini closer together.

Quantitative Data: Rate Enhancement Factors

The following data illustrates the massive kinetic advantage of gem-dimethyl substitution in cyclization rates (e.g., lactonization or epoxide formation).

Substrate StructureInternal Angle (

)
Relative Rate (

)
Kinetic Consequence
Unsubstituted (H, H)~112°1 Baseline. High entropic penalty.
Mono-methyl (Me, H)~111°~21 Moderate acceleration.
Gem-dimethyl (Me, Me)~106°~252 Critical Success Factor. Reactive ends are forced into proximity.
Cyclohexylidene (Spiro)~103°>500 Extreme acceleration due to rigid ring constraints.

Data synthesized from Jung & Piizzi, Chem. Rev. 2005 [1].[1][2]

Mechanistic Visualization: The Thorpe-Ingold Effect

ThorpeIngold cluster_0 High Entropy State cluster_1 Pre-organized State A Unsubstituted Chain (Wide Angle ~112°) B Reactive Ends Distant A->B  Rotational Freedom   C Gem-Dimethyl Substitution B->C  Add Substituents   D Angle Compression (<109°) C->D  Steric Repulsion   E Rapid Cyclization D->E  k_rel > 200  

Figure 1: Logical flow of steric acceleration. Bulky groups reduce the internal angle, forcing reactive termini together.

Module 2: Ring-Closing Metathesis (RCM) Troubleshooting

User Query:

"I am trying to form a spiro-cyclopentene via RCM. The starting material is consumed, but I only isolate oligomers. I am using Grubbs II."

Root Cause Analysis:

Standard Grubbs II catalysts are excellent for general RCM but often fail at tetrasubstituted or sterically crowded spiro-centers . The bulky N-heterocyclic carbene (NHC) ligands on the catalyst can clash with the bulky gem-disubstituents of your spiro precursor, preventing the formation of the metallacyclobutane intermediate.

The Solution: Catalyst Tuning (The Stewart-Grubbs Fix)

For sterically hindered spiro-centers, you must balance catalyst stability with steric accessibility.

  • Switch Catalyst: Move from Grubbs II (N-mesityl) to the Stewart-Grubbs catalyst (N-tolyl) or Grubbs-Hoveyda II . The N-tolyl ligands are less bulky, allowing the catalyst to approach the crowded spiro-center [2].

  • Concentration Control: RCM competes with ADMET (polymerization). You must run the reaction at high dilution (0.001 M to 0.005 M) to favor intramolecular cyclization.

  • Ethylene Removal: The reaction is reversible. Actively sparge with Argon or apply weak vacuum to remove ethylene and drive the equilibrium.

RCM Decision Matrix

RCM_Troubleshooting Start Spiro-RCM Failed Check_Conc Is Concentration < 0.005 M? Start->Check_Conc Dilute Dilute to 1 mM Check_Conc->Dilute No Check_Subst Is the alkene trisubstituted/hindered? Check_Conc->Check_Subst Yes Standard_Cat Use Grubbs II / GH-II Check_Subst->Standard_Cat No Special_Cat Use Stewart-Grubbs (N-tolyl) or Molybdenum (Schrock) Check_Subst->Special_Cat Yes Additives Add Benzoquinone (Prevents isomerization) Special_Cat->Additives

Figure 2: Troubleshooting logic for RCM failure in hindered systems.

Module 3: Palladium-Catalyzed Cascades

User Query:

"My Pd-catalyzed spirocyclization (Heck/alkylation cascade) is stalling. I suspect the oxidative addition works, but the ring doesn't close."

Root Cause Analysis:

In spiro-synthesis, the Reductive Elimination step is often the bottleneck. Forming the quaternary carbon creates immense strain in the Pd(II) intermediate. If the ligand is too small, the metal center remains too accessible and stable, stalling the cycle.

The Solution: The Cone Angle Strategy

You need bulky, electron-rich ligands (e.g.,


, Buchwald ligands like XPhos).
  • Mechanism: Large ligands increase the "Cone Angle" around the Palladium. This steric bulk physically "squeezes" the organic ligands attached to the Pd, forcing them to couple (reductive elimination) to relieve the steric strain [3].

Experimental Protocol: Difficult Spiro-RCM

Objective: Synthesis of a spiro[4.5]dec-2-ene derivative via Ring-Closing Metathesis. Challenge: Overcoming steric bulk at the quaternary center.

Reagents:
  • Substrate: 1,1-Diallylcyclohexane (1.0 equiv)

  • Catalyst: Stewart-Grubbs Catalyst (C711) or Grubbs-Hoveyda II (5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

  • Additive: 1,4-Benzoquinone (10 mol%) - prevents double bond migration.

Step-by-Step Methodology:
  • System Preparation:

    • Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

    • Cycle Argon/Vacuum 3 times to ensure an oxygen-free environment.

  • Solvent Degassing:

    • Sparging is critical. Bubble Argon through the DCM for at least 30 minutes prior to use. Oxygen kills the Ruthenium carbene.

  • Substrate Dissolution (High Dilution):

    • Dissolve 1,1-Diallylcyclohexane (164 mg, 1.0 mmol) in 200 mL of degassed DCM.

    • Note: This results in a 0.005 M concentration. Do not increase concentration, or oligomerization will dominate.

  • Catalyst Addition:

    • Add 1,4-benzoquinone (10.8 mg, 0.1 mmol).

    • Add the Ruthenium catalyst (0.05 mmol) in one portion under a positive stream of Argon.

  • Reaction & Workup:

    • Reflux at 40°C for 12–24 hours under a continuous slow stream of Argon (to sweep away ethylene gas).

    • Quench: Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes to deactivate the catalyst.

    • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Validation Check:

  • 
    H NMR: Disappearance of terminal alkene protons (~5.0 and 5.8 ppm) and appearance of cyclic alkene protons (~5.6 ppm, singlet or narrow multiplet).
    

References

  • Jung, M. E., & Piizzi, G. (2005).[1][2] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Stewart, I. C., Douglas, C. J., & Grubbs, R. H. (2008).[3] Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters, 10(3), 441–444. Link

  • Jiao, Z. G., et al. (2017). Palladium-Catalyzed Spirocyclization through C-H Activation and Regioselective Alkyne Insertion. Organic Letters, 19(18), 4822–4825. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative H-NMR Spectrum Analysis of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: A Guide for Drug Discovery

Executive Summary The transition from flat, two-dimensional heterocycles to complex, three-dimensional spirocyclic scaffolds is a defining trend in modern medicinal chemistry. This guide provides an in-depth comparative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional heterocycles to complex, three-dimensional spirocyclic scaffolds is a defining trend in modern medicinal chemistry. This guide provides an in-depth comparative analysis of the


H-NMR spectrum of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one , a highly versatile building block. By objectively comparing its spectral and structural properties against traditional flat alternatives (like morpholine derivatives) and non-alkylated spiro analogs, this guide equips researchers with the diagnostic tools needed to validate structural integrity, understand conformational dynamics, and accelerate drug discovery workflows.

The "Escape from Flatland" Paradigm

Historically, drug discovery relied heavily on flat aromatic or heteroaromatic rings (e.g., piperazines, morpholines) due to their synthetic accessibility. However, excessive "flatness" often leads to poor solubility, off-target toxicity, and suboptimal pharmacokinetics.

The introduction of spirocyclic scaffolds—such as the 1-oxa-4,9-diazaspiro[5.5]undecane core—represents a structural evolution. By fusing a morpholin-3-one ring with a piperidine ring at a single quaternary spiro carbon (C6), the molecule gains significant 3D character (increased Fraction of sp


 carbons, Fsp

). This conformational rigidity minimizes the entropy penalty upon target binding and has been successfully utilized in the development of dual

-opioid/

receptor ligands and PCSK9 inhibitors () [1].

Escape_Flatland Flat Flat Heterocycles (e.g., Morpholine) Spiro Spirocyclic Scaffolds (e.g., 1-oxa-4,9-diazaspiro) Flat->Spiro Structural Evolution Fsp3 Increased Fsp3 (3D Character) Spiro->Fsp3 Rigid Conformational Rigidity Spiro->Rigid Target Enhanced Target Specificity Fsp3->Target PK Improved PK/PD & Solubility Fsp3->PK Rigid->Target

Logical relationship demonstrating the pharmacological advantages of spirocyclic scaffolds.

Comparative H-NMR Data Analysis

To accurately characterize 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, it is critical to benchmark its


H-NMR signals against alternative scaffolds. The table below summarizes the expected chemical shifts (in CDCl

, 400 MHz) and highlights the diagnostic differences between the target spirocycle, a flat alternative (4-Ethylmorpholin-3-one ), and a non-alkylated spiro alternative (1-Oxa-4,9-diazaspiro[5.5]undecan-3-one ).
Proton Assignment4-Ethyl-1-oxa-4,9-diazaspiro...4-Ethylmorpholin-3-one (Flat)1-Oxa-4,9-diazaspiro... (Non-alkylated)
C2-H

~4.15 ppm (s)~4.15 ppm (s)~4.18 ppm (s)
C5-H

~3.30 ppm (s) ~3.35 ppm (t, J=5.0 Hz) ~3.25 ppm (s)
C6-H

N/A (Quaternary Spiro)~3.85 ppm (t, J=5.0 Hz)N/A (Quaternary Spiro)
Piperidine (C8/C10) ~2.90 ppm (m)N/A~2.95 ppm (m)
Piperidine (C7/C11) ~1.65 ppm (m)N/A~1.70 ppm (m)
N-Ethyl (CH

)
~3.45 ppm (q, J=7.1 Hz)~3.45 ppm (q, J=7.1 Hz)N/A
N-Ethyl (CH

)
~1.15 ppm (t, J=7.1 Hz)~1.15 ppm (t, J=7.1 Hz)N/A
N-H (Amine/Amide) ~2.00 ppm (br s, N9)N/A~2.10 ppm (br s, N9), ~6.50 ppm (br s, N4)

Signal Causality & Diagnostic Peaks (Deep Dive)

Understanding the causality behind these spectral features is what separates standard data collection from expert structural elucidation.

The Diagnostic C5 Singlet

In a standard flat morpholine ring, the C5 protons couple with the adjacent C6 protons, producing a distinct triplet. However, in our target spirocycle, C6 is a quaternary spiro carbon devoid of protons. Consequently, the C5 protons are isolated from vicinal coupling and appear as a sharp singlet at ~3.30 ppm . This singlet is the primary diagnostic marker confirming successful spiro-fusion during synthesis.

Piperidine Conformational Dynamics

The piperidine ring (C7, C8, C10, C11) introduces complex diastereotopic environments. At room temperature (298 K), the piperidine ring undergoes rapid chair-chair interconversion. This dynamic exchange averages the axial and equatorial proton environments, resulting in broad multiplets at ~1.65 ppm (C7/C11) and ~2.90 ppm (C8/C10). Expert Insight: If high-resolution structural mapping is required, Variable Temperature (VT) NMR can be employed. Cooling the sample to -50°C freezes the chair conformation, splitting these broad multiplets into distinct, heavily coupled axial (shielded) and equatorial (deshielded) signals due to the anisotropic effects of the C-C bonds.

The Ethyl Signature

The N4-ethyl group provides a classic self-validating spin system. The electronegative lactam nitrogen deshields the adjacent CH


 group, pushing it downfield to ~3.45 ppm as a quartet, while the terminal CH

appears as a shielded triplet at ~1.15 ppm. The integration ratio must perfectly reflect 2:3, and the coupling constant (J

7.1 Hz) must be identical for both signals, validating the presence of the unbroken ethyl chain.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following self-validating methodology must be strictly adhered to when acquiring NMR data for spirocyclic amines.

Step-by-Step Methodology
  • Sample Preparation (Moisture Control): Dissolve 10–15 mg of the compound in 0.6 mL of high-purity CDCl

    
     (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
    Causality: Spirocyclic secondary amines (like the N9 position) are highly hygroscopic. Trace water will appear at ~1.56 ppm, directly overlapping with and obscuring the critical C7/C11 piperidine multiplets.
    
  • Instrument Setup: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe specifically to the

    
    H frequency.
    Causality: Proper tuning ensures maximum RF power transfer, optimizing the Signal-to-Noise Ratio (SNR) needed to resolve the fine J-couplings of the ethyl group.
    
  • Shimming and Locking: Lock the magnetic field to the deuterium resonance of CDCl

    
    . Execute gradient shimming (Z1-Z5) until the lock level stabilizes at >90%.
    
  • Data Acquisition: Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the number of scans to 32–64. Crucially, set the relaxation delay (D1) to at least 1.5 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons, guaranteeing that the final integration values accurately represent the 18 protons present in the molecule.

  • D

    
    O Shake (Self-Validation Step):  If the N9-H peak (~2.00 ppm) is ambiguous, add one drop of D
    
    
    
    O to the NMR tube, shake vigorously, and re-acquire the spectrum. The rapid deuterium exchange will cause the N9-H signal to disappear, definitively confirming its assignment.

NMR_Workflow Prep 1. Sample Preparation Dissolve 15 mg in CDCl3 (100% D) Ensure Moisture-Free Environment Tune 2. Instrument Setup Tune Probe to 1H Frequency Optimize Temperature (298K) Prep->Tune Shim 3. Shimming & Locking Lock to CDCl3 Signal Gradient Shimming for Homogeneity Tune->Shim Acq 4. Data Acquisition Pulse Sequence: zg30 Scans: 64, Relaxation Delay: >1.5s Shim->Acq Process 5. Signal Processing Fourier Transform & Phase Correction Integration & D2O Validation Acq->Process

Self-validating workflow for high-resolution 1H-NMR acquisition of spirocycles.

References

  • Title : 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]

  • Title : Compounds Reducing Human Sperm Motility as Potential Nonhormonal Contraceptives Identified Using a High-Throughput Phenotypic Screening Platform Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Recent in vivo advances of spirocyclic scaffolds for drug discovery Source : Expert Opinion on Drug Discovery (PubMed) URL :[Link]

  • Title : The use of spirocyclic scaffolds in drug discovery Source : Bioorganic & Medicinal Chemistry Letters (PubMed) URL :[Link]

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of Diazaspiro Compounds

Executive Summary Diazaspiro compounds —bicyclic structures connected by a single spiro-carbon atom—represent a privileged scaffold in modern drug discovery, particularly for GPCR ligands and kinase inhibitors (e.g., RIP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diazaspiro compounds —bicyclic structures connected by a single spiro-carbon atom—represent a privileged scaffold in modern drug discovery, particularly for GPCR ligands and kinase inhibitors (e.g., RIPK1). Their rigid 3D conformation offers superior selectivity compared to flat, fused-ring analogs. However, this same rigidity complicates structural elucidation by mass spectrometry (MS).

This guide provides a technical comparison of the fragmentation patterns of diazaspiro[4.5]decane and diazaspiro[5.5]undecane derivatives versus their non-spiro analogs (linear amines and fused piperidines). It details the specific mechanistic pathways—principally Retro-Mannich and Spiro-Junction Cleavage —that distinguish these compounds in ESI-MS/MS experiments.

Comparative Analysis: Spiro vs. Non-Spiro Scaffolds

The fragmentation of diazaspiro compounds is dictated by the stability of the spiro-carbon junction. Unlike fused rings (e.g., tetrahydroisoquinolines) which often fragment via aromatization, spiro compounds rely on ring-opening initiated by charge migration to the spiro-center.

Table 1: Fragmentation Profile Comparison[1]
FeatureDiazaspiro Scaffolds (e.g., 2,8-diazaspiro[4.5]decane)Fused/Linear Analogs (e.g., Piperidines, Tetrahydroisoquinolines)
Dominant Mechanism Retro-Mannich Fragmentation & Spiro-Junction Cleavage

-Cleavage
& Retro-Diels-Alder (RDA)
Ring Stability High; spiro-carbon blocks aromatization.Variable; often aromatizes or opens easily.
Diagnostic Neutral Losses

m = 28 (CO), 43 (HNCO)
(if hydantoin), 57 (C

H

N)

m = 17 (NH

), 18 (H

O), 44 (C

H

N)
Low Mass Fingerprint Distinctive spiro-core fragments (e.g., m/z 96, 110)Generic alkyl-amine fragments (m/z 30, 44, 58)
Isomeric Differentiation High; stereocenters at spiro-junction yield distinct MS

ratios.
Low; isomers often yield identical spectra.

Mechanistic Deep Dive

The Retro-Mannich Pathway

For spiro-pyrrolidines and spiro-piperidines, the most diagnostic pathway is the Retro-Mannich reaction. This reaction is driven by the protonation of the secondary amine, followed by C-C bond cleavage at the spiro-junction.

Mechanism:

  • Protonation: The most basic nitrogen (usually the piperidine N) accepts a proton.

  • Ring Opening: The C-C bond adjacent to the spiro-carbon cleaves, generating an iminium ion.

  • Fragmentation: A second cleavage releases a neutral alkene or imine, leaving a characteristic cyclic cation.

Hydantoin Ring Cleavage

For 1,3-diazaspiro[4.5]decane-2,4-dione (spirohydantoins), the hydantoin ring dictates fragmentation.

  • Loss of CO (28 Da): Cleavage of the amide bond.

  • Loss of HNCO (43 Da): Characteristic of the urea portion of the ring.

  • RDA-like Cleavage: The spiro-ring system can undergo a Retro-Diels-Alder type mechanism if unsaturation is present.

Visualization of Fragmentation Pathways[1][2][3][4][5]

The following diagram illustrates the competing fragmentation pathways for a generic 2,8-diazaspiro[4.5]decan-1-one derivative, highlighting the critical Retro-Mannich route.

DiazaspiroFragmentation cluster_legend Pathway Legend M_Protonated Precursor Ion [M+H]+ (Protonated Spiro) Intermediate_A Ring-Opened Iminium Intermediate M_Protonated->Intermediate_A C-C Bond Cleavage (Spiro Junction) Fragment_2 Fragment B (Loss of Substituent) M_Protonated->Fragment_2 Direct Cleavage (Alpha-Cleavage) Fragment_3 Hydantoin Core (Loss of CO/HNCO) M_Protonated->Fragment_3 Ring Contraction (-28 Da / -43 Da) Fragment_1 Fragment A (Retro-Mannich Product) Intermediate_A->Fragment_1 Neutral Loss (Alkene/Imine) key Red Arrow: Diagnostic Retro-Mannich Path Green Arrow: Generic Amine Path Yellow Arrow: Hydantoin Specific

Figure 1: Competing fragmentation pathways for diazaspiro compounds. The Retro-Mannich pathway (Red) is diagnostic for the spiro-junction integrity.

Experimental Protocol: Characterization Workflow

To reliably identify diazaspiro metabolites or synthetic impurities, use this self-validating LC-MS/MS protocol.

Instrumentation Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Analyzer: Q-TOF or Orbitrap (High Resolution required for distinguishing CO vs. C

    
    H
    
    
    
    losses).
  • Collision Energy (CE): Stepped CE (20, 35, 50 eV) is critical. Low CE preserves the spiro-core; High CE forces the diagnostic ring-opening.

Step-by-Step Workflow

Workflow Start Start: Unknown Analyte Step1 1. Full Scan MS1 Identify [M+H]+ and Isotope Pattern Start->Step1 Step2 2. MS2 Acquisition (Stepped CE) Generate Broad Fragment Spectrum Step1->Step2 Decision Check for Neutral Losses Step2->Decision PathA Loss of 28/43 Da (CO / HNCO) Decision->PathA Small Neutrals PathB Loss of Alkene/Imine (Retro-Mannich) Decision->PathB Ring Opening ResultA Hydantoin/Urea Spiro Scaffold PathA->ResultA ResultB Spiro-Amine/Pyrrolidine Scaffold PathB->ResultB

Figure 2: Decision tree for structural classification of diazaspiro unknowns based on neutral loss analysis.

Data Interpretation Guide
  • Check the Base Peak: If the base peak corresponds to the loss of a substituent (e.g., benzyl group), the spiro-core is likely intact.

  • Look for "Satellite" Ions: In spiro-piperidines, look for peaks at m/z 96 or 110, corresponding to the protonated cyclic amine core after stripping substituents.

  • Verify with MS

    
    :  Isolate the ring-opened intermediate. If it fragments further into linear alkyl amines, the Retro-Mannich mechanism is confirmed.
    

References

  • Fragmentation of Azaspiracids (Spiro-Ether/Amine Analogues)

    • Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionis
    • Source:

  • Spirohydantoin Synthesis and Characterization

    • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[1]

    • Source:

  • Retro-Mannich Mechanism in Spiro Compounds

    • Tandem intramolecular photocycloaddition-retro-Mannich fragmentation as a route to spiro[pyrrolidine-3,3'-oxindoles].
    • Source:

  • General Fragmentation of Cyclic Amines

    • Mass Spectrometry - Fragmentation Patterns.[2][3][4][5]

    • Source:

  • RIPK1 Inhibitors (Diazaspiro Scaffolds)

    • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.
    • Source:

Sources

Validation

Purity Assay Standards for Spirocyclic Pharmaceutical Intermediates: A Comparative Guide

The integration of spirocyclic scaffolds into modern drug discovery represents a strategic escape from "flatland." By introducing rigid, three-dimensional -rich geometries, these intermediates significantly enhance metab...

Author: BenchChem Technical Support Team. Date: March 2026

The integration of spirocyclic scaffolds into modern drug discovery represents a strategic escape from "flatland." By introducing rigid, three-dimensional


-rich geometries, these intermediates significantly enhance metabolic stability, aqueous solubility, and target binding specificity1[1]. However, this architectural complexity introduces profound analytical challenges. The rigid nature of spirocycles means that diastereomers and enantiomers often possess nearly identical hydrodynamic radii, making baseline resolution via traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) exceptionally difficult.

For researchers and drug development professionals, establishing robust, self-validating purity assays is critical. This guide objectively compares the three primary modalities for spirocyclic purity assessment: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis of Analytical Modalities

Supercritical Fluid Chromatography (SFC)

SFC has superseded traditional HPLC as the gold standard for the chiral and diastereomeric resolution of spirocyclic intermediates. Utilizing supercritical


 as the primary mobile phase, SFC operates with a linear velocity 8–20 times higher than HPLC 2[2]. The high diffusivity and low viscosity of supercritical 

allow for rapid mass transfer, resulting in analysis times that are 3–10 times faster than HPLC without sacrificing theoretical plates. Furthermore, modern SFC exhibits superior precision for GMP studies and reduces organic solvent consumption by 60–70% 3[3].
Quantitative NMR (qNMR)

While chromatographic methods are relative and require highly pure reference standards, qNMR provides absolute quantification based on the principle of reciprocity—the integrated intensity of a proton resonance is directly proportional to the number of nuclei 4[4]. This makes qNMR an indispensable orthogonal platform for determining the absolute purity, relative response factors (RRFs), and stoichiometry of spirocyclic intermediates without needing a pre-qualified reference standard of the analyte itself 5[5].

Quantitative Data Comparison
ParameterSFC (Chiral/Achiral)RP-HPLCqNMR (

H)
Primary Application Enantiomeric & Diastereomeric purityRoutine achiral impurity profilingAbsolute purity & Stoichiometry
Analysis Time 3 – 10 minutes15 – 45 minutes10 – 20 minutes
Solvent Consumption Very Low (Supercritical

)
High (Aqueous/Organic)Minimal (Deuterated solvent)
Reference Standard Required for quantitationRequired for quantitationNot required (Uses Internal Std)
Chiral Resolution Excellent (Gold Standard)Poor to ModerateNone (unless chiral shift reagents used)
Limit of Quantitation ~0.05% (UV/MS)~0.05% (UV/MS)~0.5% - 1.0%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, emphasizing the causality behind every experimental parameter.

Protocol 1: Enantiomeric Purity Determination via Chiral SFC

Spirocyclic compounds often exhibit poor solubility in standard alcohols (MeOH/EtOH). Therefore, this protocol utilizes immobilized polysaccharide stationary phases, which tolerate strong solvating modifiers.

Step-by-Step Methodology:

  • Column Selection: Select an immobilized polysaccharide chiral column (e.g., Chiralpak IA or IC, 4.6 × 250 mm, 5 µm). Causality: Immobilized phases allow the use of "non-classical" modifiers like Tetrahydrofuran (THF) or Dichloromethane (DCM), which are essential for dissolving rigid spirocycles without degrading the column 6[6].

  • Mobile Phase Preparation: Set the primary pump to deliver supercritical

    
    . Set the modifier pump to deliver 10-20% THF containing 0.1% Diethylamine (DEA) for basic spiro-piperidines, or 0.1% Trifluoroacetic acid (TFA) for acidic spiro-oxindoles. Causality: Additives suppress secondary interactions with residual silanols, preventing peak tailing.
    
  • System Parameters: Flow rate at 3.0 - 4.0 mL/min; Backpressure regulator (BPR) at 120 bar; Column temperature at 35°C.

  • Self-Validation Check (System Suitability): Inject a racemic mixture of the spirocyclic intermediate. Validation Criteria: The method is only valid if the resolution (

    
    ) between the two enantiomer peaks is 
    
    
    
    and the peak area ratio is 50:50 (
    
    
    ).
  • Sample Analysis: Inject the synthesized enantioenriched spirocycle. Calculate the enantiomeric excess (ee) via area normalization.

Protocol 2: Absolute Purity Assessment via H qNMR

This protocol determines absolute purity without a reference standard of the target spirocycle, relying instead on a highly pure internal standard (IS).

Step-by-Step Methodology:

  • Internal Standard Selection: Select a certified reference material (CRM) internal standard, such as Maleic acid or Ethylene carbonate. Causality: The IS must be non-hygroscopic, highly pure, and possess a distinct chemical shift (e.g., Maleic acid singlet at ~6.2 ppm) that does not overlap with the complex multiplet signals of the spirocyclic scaffold.

  • Sample Preparation: Accurately weigh (~0.01 mg precision) approximately 15 mg of the spirocyclic intermediate and 5 mg of the IS into the same vial. Dissolve completely in 0.6 mL of

    
    .
    
  • NMR Acquisition Parameters:

    • Pulse Angle: 90° excitation pulse.

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      of the slowest relaxing proton in the mixture (typically 30-60 seconds). Causality: Rigid spirocycles have restricted tumbling rates, leading to variable longitudinal relaxation times (
      
      
      ). A delay of
      
      
      ensures >99.3% magnetization recovery, which is mathematically required for the integration to be strictly quantitative.
    • Scans: Minimum of 64 scans to achieve a Signal-to-Noise (S/N) ratio

      
      .
      
  • Self-Validation Check (Mass Balance): Calculate the absolute purity (

    
    ) using the formula:
    
    
    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight). Validation Criteria: Cross-reference the qNMR purity value with the area percent from an orthogonal RP-HPLC-UV run. The values should agree within
    
    
    .

Decision Matrix for Spirocyclic Purity Assays

To streamline analytical development, follow this logical workflow when assigning purity assays to novel spirocyclic intermediates.

PurityWorkflow Start Spirocyclic Intermediate Purity Assessment Chiral Is Chiral/Enantiomeric Resolution Required? Start->Chiral AbsPurity Is Absolute Purity / RRF Needed Without a Reference Standard? Chiral->AbsPurity No SFC SFC (Supercritical Fluid) High speed, green solvent, superior chiral resolution Chiral->SFC Yes qNMR qNMR (Quantitative NMR) Orthogonal, absolute quant, stoichiometry validation AbsPurity->qNMR Yes RP_HPLC RP-HPLC Routine achiral impurity profiling & stability AbsPurity->RP_HPLC No HPLC_Chiral Chiral HPLC Alternative if insoluble in supercritical CO2 SFC->HPLC_Chiral Poor Solubility

Decision matrix for selecting purity assay modalities for spirocyclic intermediates.

Conclusion

The structural complexity of spirocyclic pharmaceutical intermediates demands a multi-modal analytical approach. Relying solely on RP-HPLC is insufficient due to the unique 3D geometries and stereoisomeric variations inherent to these scaffolds. By leveraging SFC for rapid, high-resolution chiral separations and qNMR for absolute quantification without analyte-specific reference standards, drug development professionals can establish a highly trustworthy, self-validating analytical framework.

References

  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Supercritical fluid chromatography for GMP analysis in support of pharmaceutical development and manufacturing activities Source: PubMed (NIH) URL:[Link]

  • Practical Advances in SFC for the Purification of Pharmaceutical Molecules Source: Chromatography Online URL:[Link]

  • Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard Source: J-Stage URL:[Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: Enovatia URL:[Link]

  • Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography Source: PharmTech URL:[Link]

Sources

Comparative

Structural Comparison: Diazaspiro[5.5]undecan-3-one vs. Piperazine Scaffolds

As a Senior Application Scientist in structural biology and medicinal chemistry, I have witnessed the pharmaceutical industry’s aggressive shift away from flat, two-dimensional heterocycles toward complex, three-dimensio...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I have witnessed the pharmaceutical industry’s aggressive shift away from flat, two-dimensional heterocycles toward complex, three-dimensional architectures. This "escape from flatland" is driven by the need for higher target selectivity and improved clinical success rates.

Among the most promising 3D scaffolds are the diazaspiro[5.5]undecan-3-one analogs . By replacing traditional planar rings with orthogonal spirocycles, drug developers can precisely control vector projections to engage challenging binding pockets. This guide objectively compares the structural and crystallographic performance of diazaspiro[5.5]undecan-3-one analogs against traditional piperazine scaffolds, supported by X-ray crystallography data and field-proven experimental methodologies.

For decades, the piperazine ring has been a workhorse in drug discovery, featured prominently in numerous FDA-approved drugs[1]. However, its relative conformational flexibility and linear vector projection often lead to target promiscuity and off-target toxicity.

In contrast, the diazaspiro[5.5]undecan-3-one scaffold introduces a quaternary spiro carbon that locks the two fused rings into a highly rigid, orthogonal arrangement. This structural rigidity has profound implications for drug design:

  • Reduced Promiscuity: The steric bulk and 3D nature of the diazaspiro core prevent the molecule from adopting the multiple conformations required to bind to off-target receptors. For example, replacing a piperazine fragment with a diazaspiro core has been successfully utilized to drastically reduce ligand promiscuity across highly conserved aminergic G-protein-coupled receptors (GPCRs), specifically enhancing Dopamine D3 receptor selectivity[2].

  • Enhanced Vector Projection: The spiro center directs substituents in a true 3D space, allowing for deeper penetration into complex orthosteric or allosteric pockets that flat molecules cannot reach.

  • Dual-Target Engineering: The distinct spatial vectors allow for the independent tuning of pharmacophores. A prime example is EST73502 (WLB-73502), an advanced 1-oxa-4,9-diazaspiro[5.5]undecane derivative that functions as a potent dual μ-opioid receptor (MOR) agonist and σ1 receptor (σ1R) antagonist for pain treatment[3].

Quantitative Crystallographic Comparison

Single-crystal X-ray diffraction provides definitive proof of these structural advantages. X-ray studies of diazaspiro[5.5]undecane derivatives reveal that the cyclohexanone/piperidone units strongly prefer a stable chair-chair conformation rather than a twisted state[4].

Crystallographic & Structural ParameterTraditional Piperazine ScaffoldsDiazaspiro[5.5]undecan-3-one Analogs
Fraction of sp³ Carbons (Fsp³) Low (Typically < 0.3)High (Typically > 0.6)
Conformational State Fluxional (Rapid chair-boat interconversion)Rigid (Locked chair-chair conformation)[4]
Vector Projection Linear / 2D planar expansionOrthogonal / 3D spatial expansion
Target Selectivity Promiscuous (High off-target binding)[2]Highly Selective (Steric bulk restricts off-targets)[2]
Primary Crystal Packing Forces π-π stacking, weak van der WaalsStrong N-H···O hydrogen bonding, C-H···π interactions[4]

Experimental Methodology: X-Ray Crystallization and Structural Validation

To leverage the diazaspiro[5.5]undecan-3-one scaffold, researchers must confirm its 3D conformation via single-crystal X-ray diffraction. Below is a self-validating, step-by-step protocol for the crystallization and structural determination of these analogs.

Step 1: Solvent System Selection & Dissolution
  • Action: Dissolve 10–15 mg of the purified diazaspiro[5.5]undecan-3-one analog in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.

  • Causality: DCM is specifically chosen for its high solubilizing power for spirocyclic amides. This ensures complete dissolution without prematurely reaching a supersaturated state, which would cause rapid, amorphous precipitation rather than crystalline growth.

Step 2: Vapor Diffusion Setup
  • Action: Place the open 2 mL inner vial into a larger 10 mL outer vial containing 3 mL of diethyl ether (Et₂O). Seal the outer vial tightly with a PTFE-lined cap and store it undisturbed at room temperature (20–22 °C) for 48 to 72 hours.

  • Causality: Vapor diffusion relies on slow kinetics. The volatile antisolvent (Et₂O) gradually diffuses into the DCM solution, slowly lowering the dielectric constant of the medium. This controlled kinetic process allows the spirocyclic molecules to orient into their thermodynamically favored chair-chair conformation within the crystal lattice, driven by intermolecular hydrogen bonding[4].

Step 3: Crystal Harvesting & Self-Validation
  • Action: Extract the crystals using a micromount and immediately immerse them in a drop of Paratone-N oil on a glass slide. Inspect under a polarized light microscope.

  • Causality & Validation: The Paratone-N oil displaces surface solvent and acts as a cryoprotectant. Before proceeding, rotate the polarizer. Complete extinction of light (turning completely dark) at specific angles confirms a single, untwinned crystal lattice—a critical self-validating checkpoint before committing to X-ray exposure.

Step 4: X-Ray Diffraction & Refinement
  • Action: Flash-cool the mounted crystal to 100 K in a nitrogen stream. Collect diffraction data using a diffractometer (e.g., Bruker AXS) equipped with Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods and refine anisotropically using full-matrix least-squares on F².

  • Causality: Flash-cooling to 100 K minimizes thermal motion of the atoms, drastically improving the resolution of the electron density map. This allows for the precise measurement of the spiro carbon's tetrahedral bond angles (~109.5°) and the confirmation of the orthogonal vector projection.

Crystallography Workflow Visualization

The following diagram illustrates the logical progression from synthesis to 3D modeling, highlighting the critical transition points in the crystallographic validation of diazaspiro scaffolds.

G N1 Synthesis of Diazaspiro [5.5]undecan-3-one N2 Vapor Diffusion Crystallization (DCM / Et2O) N1->N2 Purified Analyte N3 Cryoprotection (Paratone-N Oil) N2->N3 Birefringent Crystal N4 Single-Crystal X-Ray Diffraction (100 K) N3->N4 Mounted Loop N5 Anisotropic Refinement & 3D Modeling N4->N5 Electron Density

X-Ray Crystallography Workflow for Diazaspiro Scaffolds.

Conclusion

The transition from flat piperazine rings to rigid diazaspiro[5.5]undecan-3-one analogs represents a significant leap in rational drug design. As validated by X-ray crystallography, the locked chair-chair conformation and orthogonal vector projection of the spirocycle inherently reduce off-target promiscuity while enabling precise engagement with complex receptor pockets. By utilizing rigorous, self-validating crystallographic protocols, structural biologists can confidently map these 3D architectures to accelerate the development of highly selective therapeutics.

References

  • Stereoselective synthesis of diazaspiro[5.
  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs)
  • Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ 1 Receptor Antagonist Clinical Candidate for the Treatment of Pain Source: ResearchGate URL
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PMC URL

Sources

Validation

elemental analysis calculation for C11H20N2O2 derivatives

As a Senior Application Scientist, establishing the absolute purity of novel active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical regulatory hurdle. For derivatives with the molecular formul...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing the absolute purity of novel active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical regulatory hurdle. For derivatives with the molecular formula C11H20N2O2 —such as the anticonvulsant Brivaracetam[1]—the analytical strategy chosen directly impacts downstream drug development.

Historically, the American Chemical Society (ACS) guidelines have dictated that the found values for carbon, hydrogen, and nitrogen in elemental analysis (EA) must fall within ±0.4% of the calculated theoretical values to confirm >95% bulk sample purity[2]. However, modern analytical chemistry demands a more nuanced approach. Recent international studies highlight that relying solely on CHNS combustion analysis can be prone to misinterpretation if not corroborated by orthogonal methods, as trace impurities or solvent retention can skew bulk elemental ratios[3].

This guide objectively compares traditional CHNS/O combustion analysis against High-Resolution Mass Spectrometry (HRMS) coupled with quantitative NMR (qNMR) for C11H20N2O2 derivatives. It provides actionable, self-validating experimental protocols and comparative data to help researchers select the optimal purity validation workflow.

Theoretical Baseline for C11H20N2O2

Before initiating any empirical analysis, we must establish the precise theoretical elemental composition. This serves as the absolute reference point for the Dumas combustion method.

  • Molecular Formula: C11H20N2O2

  • Molecular Weight: 212.29 g/mol

  • Exact Monoisotopic Mass: 212.152478 Da

  • Theoretical Mass Fractions:

    • Carbon (C): 62.24%

    • Hydrogen (H): 9.50%

    • Nitrogen (N): 13.20%

    • Oxygen (O): 15.07%

Technology Comparison: CHNS/O vs. Orthogonal Profiling

To objectively evaluate the performance of these analytical alternatives, we must compare their fundamental mechanisms, capabilities, and limitations when analyzing small organic molecules[4].

Analytical ModalityMechanism of ActionPurity Metric & SensitivityCausality of ErrorCost & Throughput
CHNS/O Combustion Analyzer High-temperature oxidation (Dumas method) followed by GC-TCD separation.Bulk elemental composition. Passes if within ±0.4% of theoretical[2].Highly sensitive to residual solvents, hygroscopic water absorption, and weighing errors.Low cost per sample; High throughput (10-15 mins/run).
HRMS + qNMR (Alternative) Ionization/m/z detection (HRMS) & nuclear spin resonance integration (qNMR).Exact molecular mass (< 5 ppm error) & quantitative structural ratio.Signal suppression in MS; Incomplete spin relaxation (T1) in NMR.High capital cost; Lower throughput; Requires deuterated solvents.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system where instrumental drift or human error is actively caught by the methodology itself.

Protocol A: CHNS/O Flash Combustion Analysis
  • Calibration & Bracketing (Self-Validation): Begin by running a certified organic analytical standard (OAS), such as sulfanilamide, to establish the calibration curve (K-factor). System Rule: The sequence must be bracketed. Run the OAS every 10 samples. If the standard deviates by >0.15% from its known values, the run is automatically invalidated, ensuring baseline drift does not masquerade as sample impurity.

  • Sample Preparation: Accurately weigh 2.0 - 3.0 mg of the C11H20N2O2 derivative into a tin capsule using a microbalance (readability 0.1 µg). Seal tightly to exclude atmospheric gases.

  • Flash Combustion (Causality): Drop the capsule into the combustion reactor at 1000°C alongside a dosed pulse of pure O₂. Why Tin? Tin is selected over silver because its oxidation is highly exothermic. The tin ignites, creating a localized flash temperature of ~1800°C. This extreme thermal spike is causally required to completely cleave the refractory C-N bonds in the molecule's ring structures, preventing artificially low nitrogen readings.

  • Reduction & Detection: Pass the resulting gas mixture through a copper reduction column (650°C) to convert NOₓ species to N₂ gas and absorb excess O₂. The gases (N₂, CO₂, H₂O) are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD).

Protocol B: HRMS + qNMR Orthogonal Validation
  • Sample Prep: Dissolve 10.0 mg of the C11H20N2O2 derivative in 600 µL of CDCl₃ containing a highly pure, precisely weighed internal standard (e.g., maleic acid) for qNMR.

  • qNMR Acquisition (Causality): Acquire the ¹H NMR spectrum. Crucial Step: Set the relaxation delay (D1) to ≥ 5 × T1 (longitudinal relaxation time). Why? Nuclear spins require time to return to thermal equilibrium after an RF pulse. If D1 is too short, the signal is truncated, which destroys the linear causality between the integrated peak area and the true molar concentration of the sample, leading to false purity calculations.

  • HRMS Validation: Dilute a 10 µL aliquot in LC-MS grade MeOH/H₂O (0.1% formic acid) and inject it into an ESI-TOF mass spectrometer.

  • Self-Validation: Inject a known tuning mix before and after the sample batch. The mass error of the calibrant must remain < 2 ppm. This brackets the data, proving that the exact mass assignment of the [M+H]⁺ peak at m/z 213.1603 is due to the sample's intrinsic molecular formula, not instrumental mass drift.

Experimental Data & Performance Evaluation

Below is a simulated dataset comparing a highly pure batch of a C11H20N2O2 derivative (Sample A) against a batch containing a trace synthetic byproduct and residual solvent (Sample B).

ElementTheoretical Mass %Sample A (Pure)Deviation ASample B (Impure)Deviation BACS ±0.4% Status
Carbon 62.24%62.15%-0.09%61.50%-0.74%Sample A: PASS
Hydrogen 9.50%9.55%+0.05%9.80%+0.30%Sample B: FAIL
Nitrogen 13.20%13.11%-0.09%12.50%-0.70%
Oxygen 15.07%15.19%+0.12%16.20%+1.13%

Data Analysis: Sample A falls well within the ACS ±0.4% threshold, confirming >95% bulk purity[2]. Sample B fails the criteria; the depressed carbon/nitrogen signals coupled with elevated oxygen and hydrogen strongly indicate the causal presence of retained moisture (H₂O) or a hydroxylated synthetic impurity. In this scenario, orthogonal HRMS + qNMR is required to identify the exact nature of the contaminant.

Purity Validation Decision Matrix

To streamline laboratory operations, the following logical workflow dictates when to rely on EA and when to escalate to orthogonal methods.

AnalyticalWorkflow A C11H20N2O2 Derivative (e.g., Brivaracetam) B CHNS/O Combustion (Dumas Method) A->B Bulk Analysis C HRMS + qNMR Orthogonal Profiling A->C Structural Analysis D Calculate %C, %H, %N vs. Theoretical B->D H Validate Exact Mass & Structural Ratios C->H E Deviation ≤ ±0.4%? D->E F Pass: Bulk Purity >95% E->F Yes G Fail: Impurity Detected E->G No F->H Cross-Validation

Caption: Workflow for validating C11H20N2O2 purity via elemental and orthogonal methods.

References

  • ACS Research Data Guidelines: Elemental analysis American Chemical Society (ACS)[Link]

  • Chemists Debate the Value of Elemental Analysis | ACS Central Science American Chemical Society (ACS Publications)[Link]

  • Brivaracetam | C11H20N2O2 | CID 9837243 - PubChem National Institutes of Health (NIH)[Link]

  • Mass Spectrometry / Microanalysis - Elemental Analysis Service The University of British Columbia (UBC Chemistry) [Link]

Sources

Comparative

Chapter 1: The Separation Toolbox: A Comparative Analysis of HPLC and SFC

An In-Depth Technical Guide to Validating Chiral Separations of Substituted Spiro Compounds A Senior Application Scientist's Guide to Method Development and Validation The unique three-dimensional architecture of substit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Validating Chiral Separations of Substituted Spiro Compounds

A Senior Application Scientist's Guide to Method Development and Validation

The unique three-dimensional architecture of substituted spiro compounds makes them privileged scaffolds in modern drug discovery.[1] Their inherent chirality, stemming from a central quaternary spiro-atom, presents both an opportunity for stereospecific drug design and a significant analytical challenge.[2][3] Ensuring the enantiomeric purity of these complex molecules is not merely a regulatory hurdle but a fundamental requirement for guaranteeing drug safety and efficacy, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[4][5]

This guide provides a comprehensive comparison of the primary chromatographic techniques for chiral separation—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and outlines a robust, self-validating protocol for method validation in accordance with global regulatory standards. We will delve into the causality behind experimental choices, moving beyond a simple recitation of steps to empower researchers with the foundational knowledge required for successful enantioseparation.

The direct separation of enantiomers is most effectively achieved using Chiral Stationary Phases (CSPs).[4][6] The choice between HPLC and SFC as the delivery system for the mobile phase is a critical first step in method development.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

For decades, HPLC has been the default technique for chiral separations.[7] It offers versatility through different modes of operation, primarily Normal-Phase (NP) and Reversed-Phase (RP). For chiral separations of spiro compounds, polysaccharide-based CSPs are the most widely used and successful.[8][9] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create complex chiral environments that interact differently with each enantiomer.[10][11]

The mechanism of chiral recognition on these CSPs is a multifactorial process involving hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[6][11] The analyte must fit into a "chiral pocket" or groove in the polysaccharide structure, and the stability of the transient diastereomeric complex formed determines the retention time, leading to separation.[6][12]

Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Alternative

SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations.[13][14] It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids lead to several key advantages.[13][15]

One of the most significant practical advantages of SFC is that the same polysaccharide-based CSPs used in normal-phase HPLC are directly applicable.[16] This allows laboratories to leverage existing column technologies while gaining the benefits of SFC. The separation mechanism is analogous to normal-phase HPLC, but the unique properties of the supercritical fluid mobile phase often result in faster analysis times and higher efficiency.[13][16][17]

Head-to-Head Comparison: HPLC vs. SFC

The decision to use HPLC or SFC depends on the specific requirements of the analysis, such as throughput needs, sample properties, and available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Causality & In-Depth Rationale
Speed & Throughput Slower analysis times (typically 5-30 min).Significantly faster analysis times (often < 5 min).[13]The low viscosity of supercritical CO2 allows for much higher optimal flow rates without generating excessive backpressure, drastically reducing run times.[15]
Resolution & Efficiency Good resolution, but peak broadening can be more pronounced.Often higher efficiency and sharper peaks.[13][14]High diffusivity of analytes in the mobile phase minimizes mass transfer resistance, a key cause of peak broadening, leading to narrower, more efficient peaks.
Solvent Consumption High consumption of organic solvents (e.g., hexane, isopropanol)."Greener" technology; primarily uses CO2 with small amounts of organic co-solvents.[13]SFC replaces the bulk of the organic mobile phase with environmentally benign, inexpensive, and non-flammable CO2.
Operating Cost Higher due to large volumes of high-purity organic solvents.Lower due to reduced solvent purchase and disposal costs.[14]The primary mobile phase component (CO2) is significantly cheaper than HPLC-grade organic solvents.
Sample Solubility Can be challenging for non-polar spiro compounds in RP or highly polar compounds in NP.Excellent for a wide range of compounds, particularly those soluble in methanol or ethanol.The use of alcohol modifiers in supercritical CO2 creates a mobile phase with a wide tunable polarity range.
MS Compatibility RP is directly compatible; NP requires solvent exchange or specific interfaces.Highly compatible; CO2 is easily removed in the MS interface.The rapid depressurization and evaporation of the CO2-rich mobile phase facilitates efficient analyte ionization.

Chapter 2: Selecting the Right Chiral Stationary Phase (CSP)

Nearly 90% of all chiral compounds can be resolved using polysaccharide-based CSPs, making them the first choice for screening.[8] These CSPs are broadly categorized into coated and immobilized types.

  • Coated CSPs: The polysaccharide derivative is physically adsorbed onto the silica surface. While effective, they have limitations on the types of solvents that can be used, as certain solvents can strip the coating.

  • Immobilized CSPs: The chiral selector is covalently bonded to the silica support.[11] This creates a much more robust and durable phase, allowing for the use of a wider range of solvents (including those forbidden for coated phases, like dichloromethane or ethyl acetate), which greatly expands the method development possibilities.[11]

A systematic screening approach is the most efficient way to identify a suitable CSP.

Systematic CSP Screening Workflow

Caption: A systematic workflow for chiral stationary phase (CSP) screening.

Chapter 3: The Blueprint for Reliability: A Step-by-Step Validation Protocol

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[4] The principles are outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[18] For a chiral method, the primary purpose is to accurately quantify the undesired enantiomer as a chiral impurity.

Key Validation Parameters

The following parameters must be rigorously evaluated.[4][19]

Validation ParameterObjectiveTypical Acceptance Criteria (for Enantiomeric Impurity)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., the major enantiomer, degradants).Baseline resolution (Rs > 1.5) between the enantiomers and from any other peaks.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.998 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit.
Accuracy To measure the closeness of the test results to the true value.% Recovery between 90.0% and 110.0% at multiple concentration levels.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 10.0% at the impurity specification limit. Intermediate Precision: RSD ≤ 15.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) should meet acceptance criteria at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Resolution (Rs) should remain > 1.5 and peak area response should not vary significantly.
General Validation Workflow

G Start Start: Optimized Chiral Method Specificity 1. Specificity (Resolution Check) Start->Specificity Linearity 2. Linearity & Range Specificity->Linearity Accuracy 3. Accuracy (Spike/Recovery) Linearity->Accuracy Precision 4. Precision Accuracy->Precision Repeatability 4a. Repeatability (Intra-Assay) Precision->Repeatability Intermediate 4b. Intermediate Precision (Inter-Assay, Different Analyst/Day) Precision->Intermediate LOQ 5. Limit of Quantitation (LOQ) Repeatability->LOQ Intermediate->LOQ Robustness 6. Robustness (Vary Flow, Temp, Mobile Phase %) LOQ->Robustness End Validated Method & Report Robustness->End

Caption: A sequential workflow for validating a chiral HPLC/SFC method per ICH guidelines.

Detailed Experimental Protocol: Accuracy by Spike/Recovery

This protocol describes how to determine the accuracy of the method for quantifying the undesired enantiomer.

Objective: To demonstrate the agreement between the amount of the undesired enantiomer added (spiked) into a sample of the pure desired enantiomer and the amount measured by the analytical method.

Materials:

  • Reference standard of the undesired enantiomer.

  • High-purity sample of the desired enantiomer (placebo).

  • Validated chiral HPLC/SFC system with the selected CSP.

  • Class A volumetric glassware.

  • Analytical balance.

  • Mobile phase and sample diluent.

Procedure:

  • Prepare a Stock Solution of the Undesired Enantiomer:

    • Accurately weigh about 10 mg of the undesired enantiomer reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent. This is your Stock Solution.

  • Prepare the Placebo Solution:

    • Accurately weigh an amount of the pure desired enantiomer into a volumetric flask to achieve the nominal concentration of the final analytical method (e.g., 1.0 mg/mL).

    • Dissolve and dilute to volume with the sample diluent. This is your Placebo Solution.

  • Prepare Spiked Samples at Three Concentration Levels:

    • Prepare three separate series of samples by spiking the Placebo Solution with the Stock Solution to achieve concentrations corresponding to 50%, 100%, and 150% of the target specification limit for the undesired enantiomer (e.g., if the limit is 0.1%, spike to 0.05%, 0.10%, and 0.15%).

    • For each concentration level, prepare three independent replicate samples (n=3).

    Example for 100% level (0.1% impurity):

    • Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask.

    • Add the Placebo Solution and dilute to volume.

  • Analysis:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the un-spiked Placebo Solution to confirm it is free of the undesired enantiomer or to establish a baseline level.

    • Analyze all nine prepared spiked samples (3 levels x 3 replicates) using the chiral method.

  • Calculations:

    • For each replicate, determine the measured concentration of the undesired enantiomer from the calibration curve established during the Linearity experiment.

    • Calculate the percent recovery using the following formula:

      % Recovery = (Measured Concentration / Theoretical Spiked Concentration) x 100%

  • Acceptance Criteria:

    • The mean percent recovery for each concentration level should be within 90.0% to 110.0%.

    • The Relative Standard Deviation (RSD) of the recoveries for each level should not exceed 10.0%.

Conclusion

The successful validation of a chiral separation method for substituted spiro compounds is a meticulous process that underpins the quality and safety of pharmaceutical products. It demands a deep understanding of both the analyte's unique stereochemistry and the principles of chromatography. While HPLC remains a robust and reliable option, SFC offers compelling advantages in speed and sustainability, making it an increasingly attractive choice for high-throughput environments.

Regardless of the chosen technique, a systematic approach to method development, beginning with a logical CSP screening strategy, is paramount. This must be followed by a rigorous validation protocol that adheres to ICH guidelines. By explaining the causality behind each step—from why SFC is faster to why immobilized phases are more robust—this guide provides the necessary framework for developing and validating methods that are not only compliant but also scientifically sound, efficient, and reliable.

References

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC. Available at: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. Available at: [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Bentham Science. Available at: [Link]

  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. Available at: [Link]

  • Should I use SFC or HPLC for my Analysis? Chromatography Today. Available at: [Link]

  • Direct chiral HPLC separation on CSPs. Chiralpedia. Available at: [Link]

  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. Available at: [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. Available at: [Link]

  • New development in the enantioselective synthesis of spiro compounds. SciSpace. Available at: [Link]

  • Enantioselective Methodologies for the Synthesis of Spiro Compounds. ResearchGate. Available at: [Link]

  • New development in the enantioselective synthesis of spiro compounds. Royal Society of Chemistry. Available at: [Link]

  • Enantioselective methodologies for the synthesis of spiro compounds. Semantic Scholar. Available at: [Link]

  • CHIRAL STATIONARY PHASES. Orochem. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Spectroscopy Online. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. Available at: [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations. ResearchGate. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Chiral Bioequivalence – An Explainer. Chiralpedia. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. LabRulez. Available at: [Link]

  • Chiral separations performed by enhanced-fluidity liquid chromatography on a macrocyclic antibiotic chiral stationary phase. PubMed. Available at: [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products (Belgium). Available at: [Link]

  • High Efficiency Chiral Separations in HPLC and SFC. LCGC International. Available at: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Executive Summary & Substance Identity 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a specialized spiro-heterocyclic building block, primarily utilized in the synthesis of pharmaceutical candidates (e.g., opioid rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substance Identity

4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a specialized spiro-heterocyclic building block, primarily utilized in the synthesis of pharmaceutical candidates (e.g., opioid receptor ligands or anti-inflammatory agents). Due to its specific structural motifs—combining a piperidine ring, an oxazolidinone-like core, and tertiary amines—it presents unique handling challenges.

While specific Safety Data Sheets (SDS) for this exact ethyl-variant may be proprietary or limited in public databases, Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 1,4-Diazaspiro[5.5]undecan-3-one and 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane) mandates that this substance be treated as Harmful if Swallowed and a Severe Eye/Skin Irritant .

Chemical Profile
PropertyDetail
Chemical Class Spiro-diaza-heterocycle / Oxa-diazaspiro
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Methanol, DCM; limited water solubility
Primary Hazard Irritant / Toxic (Analog-based classification: H302, H315, H318, H335)
Waste Code (RCRA) Not explicitly listed (P/U); Default to D001 (Ignitable) if in solvent, or General Organic Waste.[1][2][3]

Hazard Identification & Risk Assessment

Expert Insight: In the absence of a compound-specific SDS, safety protocols must default to the "Worst-Case Analog" principle.

Analysis of structural analogs (CAS 1547757-91-4 and CAS 313975-41-6) indicates the following likely GHS classifications:

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][4]

  • Serious Eye Damage: Category 1 or 2 (H318/H319) – Risk of corneal damage due to basic nitrogen centers.

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1]

Self-Validating Safety Check:

  • pH Check: If dissolved in water/methanol, the pH will be basic (>8.0) due to the secondary/tertiary amine. This confirms the need for eye protection against caustic burns.

  • Visual Inspection: Crystalline powders of this class are easily aerosolized. If dust is visible on the bench surface, containment has failed.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste vendor rejection and chemical incompatibility accidents.

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum for solid handling; P100/Respirator if generating dust outside a fume hood.

  • Dermal: Double-gloving with Nitrile (0.11 mm) is sufficient for the solid. Use Laminate/Barrier gloves if dissolved in DCM.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield recommended if handling >5g.

B. Waste Stream Segregation

Do not mix with strong acids or oxidizers. The amine functionality can react exothermically with acids; the organic framework is susceptible to oxidation.

Waste StateSegregation CategoryContainer TypeLabeling
Pure Solid Hazardous Waste (Solid)HDPE Wide-Mouth Jar"Toxic Solid - Organic Heterocycle"
In Solution (DCM/Chl) Halogenated OrganicGlass/HDPE Carboy"Halogenated Solvent Waste + Toxic"
In Solution (MeOH/DMSO) Non-Halogenated OrganicHDPE Carboy"Flammable/Organic Waste + Toxic"
Contaminated Sharps Sharps/BiohazardRed Sharps Bin"Chemically Contaminated Sharps"

Disposal Workflow (Step-by-Step)

The following workflow utilizes the "Cradle-to-Grave" tracking logic required by EPA and local environmental agencies.

DisposalWorkflow Start Waste Generation (4-Ethyl-1-oxa-4,9-diazaspiro...) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Reaction Mixture/Mother Liquor) StateCheck->Liquid Liquid SolidPack Pack in HDPE Jar Double Bag (LDPE) Solid->SolidPack SolventCheck Halogenated Solvent? Liquid->SolventCheck Halo Stream A: Halogenated (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Stream B: Non-Halogenated (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalo No Labeling Label: 'Hazardous Waste' Constituents: Diazaspiro cmpd Halo->Labeling NonHalo->Labeling SolidPack->Labeling Pickup Transfer to Satellite Accumulation Area (SAA) Labeling->Pickup Vendor Vendor Pickup (High Temp Incineration) Pickup->Vendor

Figure 1: Decision logic for the segregation and disposal of diazaspiro compounds.

Detailed Protocol:
  • Quenching (If Reactive):

    • If the compound contains residual reagents (e.g., acid chlorides or strong bases from synthesis), quench carefully before disposal.

    • For pure compound: No quenching required. It is stable under ambient conditions.[4]

  • Packaging:

    • Solids: Transfer to a wide-mouth HDPE jar. Do not fill >90%. Wipe threads clean before capping to prevent seizing or exposure.

    • Liquids: Use safety funnels with lids. Ensure the solvent compatibility matches the carboy (e.g., no fluorinated solvents in standard LDPE if long-term storage is expected).

  • Labeling:

    • Must include: Full Chemical Name (No abbreviations like "Spiro-3"), Hazard Warnings (Toxic, Irritant), and Date .

  • Final Disposal Method:

    • Incineration: The only acceptable final destruction method for complex nitrogenous heterocycles is high-temperature incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures complete mineralization of the spiro-ring system and prevents environmental leaching.

Emergency Procedures (Spill Response)

Scenario: A 5g vial of solid powder is dropped and shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area. If outside a fume hood, ensure lab ventilation is active.

  • PPE Up: Don nitrile gloves, safety goggles, and a half-mask respirator (P100) if dust is visible in the air.

  • Containment: Cover the spill with a damp paper towel (to prevent dust generation) or use an inert absorbent (Vermiculite).

  • Cleanup:

    • Scoop material into a disposal bag.

    • Wipe the surface with a 10% Acetic Acid solution (to solubilize and neutralize the basic amine residues), followed by water.

    • Dispose of all cleanup materials as Hazardous Solid Waste .

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 1,4-Diazaspiro[5.5]undecan-3-one (Analog). Retrieved from

  • PubChem. (2023). Compound Summary: 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane.[1][5] National Library of Medicine. Retrieved from

  • Cayman Chemical. (2022).[3] Safety Data Sheet for Azaperone (Spiro-piperidine analog). Retrieved from

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

Sources

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